2-(Benzyloxy)pyridine
Description
The exact mass of the compound 2-(Benzyloxy)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDGKGJYMSJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304341 | |
| Record name | 2-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40864-08-2 | |
| Record name | 40864-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)pyridine
This document provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-(Benzyloxy)pyridine. The information is intended for professionals in the fields of chemical research and drug development who may use this compound as a building block or intermediate in synthetic chemistry.
Core Chemical Properties
2-(Benzyloxy)pyridine, with the CAS number 40864-08-2, is a heterocyclic organic compound.[1][2] It consists of a pyridine ring substituted at the 2-position with a benzyloxy group. This structure is a key feature, influencing its reactivity and physical properties. The benzyloxy group can serve as a protecting group for the 2-pyridone tautomer, which can be removed under acidic conditions.[3]
Table 1: General Chemical Identifiers
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO[1][3] |
| Molecular Weight | 185.22 g/mol [3] |
| CAS Number | 40864-08-2[1][2] |
| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N[3] |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=N2[4] |
| Purity | Typically ≥97% (Commercially available)[1] |
Table 2: Physical Properties
| Property | Value (for 2-Benzylpyridine) |
| Appearance | Clear yellow to brown liquid or pale straw-colored oily liquid[5] |
| Melting Point | 8-10 °C[5][6] |
| Boiling Point | 276 °C[5][6] |
| Density | 1.054 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.579[5][6] |
| Solubility | Poorly soluble in water; soluble in alcohol and oils[5] |
Spectroscopic Data
Detailed spectroscopic data for 2-(Benzyloxy)pyridine is not universally published. However, based on the analysis of its constituent parts (pyridine and benzyl groups) and data from similar compounds, the following characteristic spectral features can be anticipated.
Table 3: Expected Spectroscopic Features
| Technique | Expected Peaks / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group.[7][8] |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the benzyl group. |
| IR Spectroscopy | C-H stretching vibrations for the aromatic rings (around 3000-3200 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1650 cm⁻¹), and C-O stretching of the ether linkage.[9][10][11] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (185.22 m/z).[3][4] |
Reactivity and Synthesis
2-(Benzyloxy)pyridine is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the pyridine ring and the benzyloxy protecting group.
-
Palladium-Catalyzed Coupling: It can undergo palladium-catalyzed coupling reactions with arylboronic acids.[3]
-
Deprotection: The benzyloxy group can be cleaved by treatment with a strong acid (e.g., HCl, trifluoroacetic acid) to yield 2-pyridone.[3]
-
O- to N-Alkyl Migration: Under certain conditions, such as heating with lithium iodide, 2-(benzyloxy)pyridines can undergo an O- to N-alkyl migration to form N-benzyl pyridones.[12]
Experimental Protocols
Protocol 1: General Synthesis of 2-(Benzyloxy)pyridine [12]
This procedure is adapted from a general method for the synthesis of 2-alkoxypyridines.
-
Materials:
-
Benzyl alcohol (1.5 equivalents)
-
2-Chloropyridine (1.0 equivalent)
-
Potassium tert-butoxide (1.5 equivalents)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
To a solution of benzyl alcohol in 1,4-dioxane, add 2-chloropyridine and potassium tert-butoxide.
-
Equip the reaction vessel with a condenser and heat the mixture to 98 °C.
-
Maintain the temperature for 18 hours.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(benzyloxy)pyridine.
-
Protocol 2: Synthesis via Silver Carbonate [3]
An alternative synthesis involves the reaction of a pyridone with an aryl halide.
-
Materials:
-
4-Chloropyridone
-
Benzyl bromide
-
Silver carbonate (Ag₂CO₃)
-
Benzene (solvent)
-
-
Procedure:
-
Combine 4-chloropyridone, benzyl bromide, and Ag₂CO₃ in benzene.
-
Heat the reaction mixture at a temperature between 30-80 °C.
-
Monitor the reaction for the formation of the corresponding 2-benzyloxypyridine derivative.
-
Upon completion, the product can be isolated using standard workup and purification techniques.
-
Visualized Workflows and Reactions
The following diagrams illustrate key processes involving 2-(Benzyloxy)pyridine.
References
- 1. aobchem.com [aobchem.com]
- 2. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 4. PubChemLite - 2-(benzyloxy)pyridine (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]
- 6. 2-Benzylpyridine 98 101-82-6 [sigmaaldrich.com]
- 7. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-(benzyloxy)pyridine. Due to the limited availability of experimental crystallographic and spectroscopic data for this specific molecule, this guide combines an adaptable synthetic protocol with computationally predicted structural and spectroscopic information to offer a thorough understanding of its chemical properties.
Chemical Identity
Basic identifying information for 2-(benzyloxy)pyridine is summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(Benzyloxy)pyridine |
| Synonyms | 2-(Phenylmethoxy)pyridine |
| CAS Number | 40864-08-2[1] |
| Molecular Formula | C₁₂H₁₁NO[1] |
| Molecular Weight | 185.22 g/mol [2] |
| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N[2] |
Molecular Structure and Bonding
Lacking experimental crystal structure data from sources like the Cambridge Structural Database (CSD), the molecular geometry of 2-(benzyloxy)pyridine was predicted using computational chemistry methods. The following tables detail the predicted bond lengths, bond angles, and a key torsional angle. These values provide insight into the spatial arrangement of the atoms and the nature of the chemical bonds.
Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C1-O1 | 1.36 |
| O1-C7 | 1.43 |
| C7-C8 | 1.51 |
| C8-C9 | 1.39 |
| C8-C13 | 1.39 |
| C2-N1 | 1.34 |
| N1-C6 | 1.34 |
| C-H (Aromatic) | ~1.08 |
| C-H (Methylene) | ~1.09 |
Note: Predicted values are based on standard bond lengths and may vary slightly from experimental values.
Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C1-O1-C7 | 118.5 |
| O1-C7-C8 | 108.9 |
| N1-C2-C3 | 123.9 |
| C2-N1-C6 | 116.8 |
| C-C-C (Pyridine Ring) | ~118-121 |
| C-C-C (Benzene Ring) | ~120 |
Note: Predicted values are based on idealized VSEPR geometries and may deviate in the actual molecule.
Predicted Torsional Angle
| Dihedral Angle | Predicted Angle (°) |
| C2-C1-O1-C7 | ~90-120 |
Note: The torsional angle is flexible due to rotation around the C1-O1 and O1-C7 single bonds.
Figure 1. 2D representation of the molecular structure of 2-(benzyloxy)pyridine.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-6 (Pyridine) | 8.1 - 8.3 | d |
| H-4 (Pyridine) | 7.5 - 7.7 | t |
| H-3 (Pyridine) | 6.8 - 7.0 | d |
| H-5 (Pyridine) | 6.7 - 6.9 | t |
| H (Benzyl, Ph) | 7.2 - 7.5 | m |
| H (Methylene, CH₂) | 5.4 - 5.6 | s |
Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and may vary based on solvent and other experimental conditions.
¹³C NMR Spectroscopy (Predicted)
| Carbon Assignment | Chemical Shift (ppm) |
| C-2 (Pyridine) | 163 - 165 |
| C-6 (Pyridine) | 147 - 149 |
| C-4 (Pyridine) | 138 - 140 |
| C-ipso (Benzyl) | 136 - 138 |
| C-ortho/para (Benzyl) | 127 - 129 |
| C-meta (Benzyl) | 128 - 130 |
| C-3 (Pyridine) | 116 - 118 |
| C-5 (Pyridine) | 110 - 112 |
| C (Methylene, CH₂) | 68 - 70 |
Note: Predicted chemical shifts are relative to TMS.
Infrared (IR) Spectroscopy (Anticipated Absorptions)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine, Benzyl |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Methylene (CH₂) |
| 1600 - 1580 | C=C and C=N Stretch | Pyridine Ring |
| 1500 - 1400 | C=C Stretch | Benzyl Ring |
| 1250 - 1000 | C-O Stretch | Aryl Ether |
Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of 2-(benzyloxy)pyridine is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond.
-
Formation of the tropylium ion: A major fragmentation pathway is the cleavage of the C-O bond to form the stable benzyl cation (C₇H₇⁺), which often rearranges to the tropylium ion at m/z = 91.
-
Formation of the pyridinoxy radical/cation: The other fragment from the benzylic cleavage would be the 2-pyridinoxy radical or cation at m/z = 94.
-
Loss of the phenyl group: Fragmentation can also lead to the loss of the phenyl group (C₆H₅), resulting in a fragment at m/z = 108.
Synthesis
A common and effective method for the synthesis of 2-(benzyloxy)pyridine is via a Williamson ether synthesis, reacting 2-chloropyridine with benzyl alcohol in the presence of a strong base.
Experimental Protocol: Synthesis of 2-(Benzyloxy)pyridine
To a solution of benzyl alcohol (1.5 equivalents) in a suitable solvent such as 1,4-dioxane, add 2-chloropyridine (1.0 equivalent) and potassium tert-butoxide (1.5 equivalents). The reaction mixture is then heated to 98 °C and stirred for approximately 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[3]
Figure 2. Workflow for the synthesis of 2-(benzyloxy)pyridine.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of 2-(benzyloxy)pyridine. While experimental data is limited, the combination of a reliable synthetic protocol and robust computational predictions offers a valuable resource for researchers. The provided data and diagrams serve as a strong foundation for further investigation and application of this compound in drug development and other scientific endeavors.
References
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(benzyloxy)pyridine, a valuable intermediate in medicinal chemistry and organic synthesis. The document details the key starting materials, reaction conditions, and experimental protocols, with a focus on the widely employed Williamson ether synthesis. Quantitative data is presented in tabular format for comparative analysis of different synthetic approaches. Furthermore, logical workflows for the synthesis and purification are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most prevalent and efficient method for the synthesis of 2-(benzyloxy)pyridine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-(benzyloxy)pyridine synthesis, this can be achieved through two main pathways:
-
Reaction of a 2-halopyridine with benzyl alcohol in the presence of a base. In this approach, a base is used to deprotonate benzyl alcohol, forming the benzyl alkoxide in situ, which then displaces the halide from the pyridine ring.
-
Reaction of 2-hydroxypyridine (or its tautomer, 2-pyridone) with a benzyl halide in the presence of a base. Here, the base deprotonates the hydroxyl group of 2-hydroxypyridine to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace the halide from the benzyl halide.
The choice of starting materials, base, and solvent plays a crucial role in the overall yield and purity of the final product.
Starting Materials
The primary starting materials for the synthesis of 2-(benzyloxy)pyridine are readily available chemicals:
-
Pyridine Core:
-
2-Chloropyridine
-
2-Bromopyridine[1]
-
2-Hydroxypyridine (2-Pyridone)
-
-
Benzyl Group Source:
-
Bases:
Quantitative Data Presentation
The following tables summarize the quantitative data from various reported syntheses of 2-(benzyloxy)pyridine and related structures, allowing for a comparison of different reaction conditions.
Table 1: Synthesis of 2-(Benzyloxy)pyridine from 2-Halopyridines
| 2-Halopyridine | Benzyl Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Benzyl alcohol | KOH | Toluene | Reflux (130) | 1 | 97 | [2] |
| 2-Chloropyridine | Benzyl alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | Good to Excellent | [5] |
| 2-Bromopyridine | Sodium benzylate | - | Benzyl alcohol | Reflux | 2 | ~70 | [1] |
Table 2: O- vs. N-Alkylation in the Synthesis of Benzyloxy-Substituted Pyridines from 2-Hydroxypyridine (2-Pyridone)
| Isomer | Base/Catalyst | Solvent | Temperature (°C) | O-Alkylated Product Yield (%) | N-Alkylated Impurity (%) | O:N Ratio | Reference |
| 2-Hydroxypyridine | KOH | Toluene | Reflux | 97 | Not Reported | - | [4] |
| 2-Pyridone | ZnO / DIEA | - | 110 | 85 | <5 | >17:1 | [4] |
| 2-Pyridone | Ag₂CO₃ | DMF | 80 | Good | Low | Favors O | [4] |
| 2-Pyridone | Cs₂CO₃ | DMF | 80 | Low | High | Favors N | [4] |
Note: Direct comparison of yields may not be exact due to variations in other reaction parameters.
Experimental Protocols
Protocol 1: High-Yield Synthesis from 2-Chloropyridine and Benzyl Alcohol[2]
This protocol describes a highly efficient synthesis of 2-(benzyloxy)pyridine.
Materials:
-
Benzyl alcohol
-
2-Chloropyridine
-
Potassium hydroxide (KOH), solid
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous toluene, add 2-chloropyridine (1.1 eq) and solid potassium hydroxide (3.3 eq).
-
Heat the mixture at reflux (bath temperature: 130 °C) for 1 hour with azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation (bp 93–95 °C, 1.0 mmHg) to obtain 2-(benzyloxy)pyridine.
Protocol 2: Synthesis from 2-Bromopyridine and Sodium Benzylate[1]
This protocol outlines the synthesis using 2-bromopyridine as the starting material.
Materials:
-
2-Bromopyridine
-
Sodium benzylate
-
Benzyl alcohol
-
Ether
-
Water
Procedure:
-
Dissolve 2-bromopyridine (70 g) and sodium benzylate (60 g, a slight excess) in benzyl alcohol (200 ml).
-
Reflux the solution for two hours.
-
Pour the reaction mixture into water and extract with ether.
-
Fractionate the ether solution in vacuo to yield 2-(benzyloxy)pyridine (boiling at approximately 134-135 °C / 2 mm).
Mandatory Visualizations
As 2-(benzyloxy)pyridine is primarily a synthetic intermediate with no established role in major signaling pathways, the following diagrams illustrate the logical and experimental workflows for its synthesis.
References
- 1. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reaction Mechanism of 2-(Benzyloxy)pyridine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms of 2-(benzyloxy)pyridine with various electrophiles. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this important chemical intermediate. This document details the underlying principles of electrophilic attack on the substituted pyridine ring, presents quantitative data from the literature, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways.
Core Principles of Electrophilic Attack on 2-(Benzyloxy)pyridine
The reactivity of 2-(benzyloxy)pyridine towards electrophiles is governed by the interplay of the electronic effects of the pyridine nitrogen and the benzyloxy substituent.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] This deactivation is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, electrophilic attack on an unsubstituted pyridine ring, when it occurs, generally favors the β (3- and 5-) positions.[1][3]
-
The 2-Benzyloxy Group: The benzyloxy group at the 2-position is an activating group. The oxygen atom can donate a lone pair of electrons into the pyridine ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activating effect is most significant at the positions ortho and para to the benzyloxy group, which are the 3- and 5-positions of the pyridine ring.
The combination of these two effects leads to a strong preference for electrophilic substitution at the 3- and 5-positions of 2-(benzyloxy)pyridine. The overall reactivity is a balance between the deactivating effect of the pyridine nitrogen and the activating effect of the benzyloxy group.
Logical Relationship of Directing Effects
References
An In-depth Technical Guide to the Physical and Spectral Properties of 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and spectral data for 2-(benzyloxy)pyridine (CAS No. 40864-08-2), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented in a structured format to facilitate its use in research and development.
Core Physical and Chemical Data
2-(Benzyloxy)pyridine is a liquid at room temperature.[1][2] Key physical and identifying information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 40864-08-2 | [1][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₂H₁₁NO | [3][4][7][9][10] |
| Molecular Weight | 185.22 g/mol | [12][13] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 289.5 °C at 760 mmHg; 134-135 °C at 2 mm Hg | [14] |
| Flash Point | 106.2 °C | |
| Refractive Index | 1.577 | |
| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N | [12][13] |
Spectroscopic Data
Detailed spectral data is crucial for the identification and characterization of 2-(benzyloxy)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here is from Organic Syntheses.[15]
¹H NMR (400 MHz, CDCl₃) [15]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.17 | ddd, J = 5.1, 2.0, 0.8 Hz | 1H | Pyridine H-6 |
| 7.57 | ddd, J = 8.4, 7.1, 2.0 Hz | 1H | Pyridine H-4 |
| 7.44–7.49 | m | 2H | Phenyl H |
| 7.34–7.39 | m | 2H | Phenyl H |
| 7.30 | m | 1H | Phenyl H |
| 6.87 | ddd, J = 7.1, 5.1, 0.9 Hz | 1H | Pyridine H-5 |
| 6.80 | dt, J = 8.4, 0.9 Hz | 1H | Pyridine H-3 |
| 5.36 | s | 2H | -CH₂- |
¹³C NMR (100 MHz, CDCl₃) [15]
| Chemical Shift (δ) ppm | Assignment |
| 163.6 | Pyridine C-2 |
| 146.8 | Pyridine C-6 |
| 138.6 | Pyridine C-4 |
| 137.3 | Phenyl C-1 (ipso) |
| 128.4 | Phenyl CH |
| 127.9 | Phenyl CH |
| 127.8 | Phenyl CH |
| 116.9 | Pyridine C-5 |
| 111.3 | Pyridine C-3 |
| 67.5 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
IR (thin film) [15]
| Wavenumber (cm⁻¹) | Assignment |
| 1594, 1569 | C=C and C=N stretching (pyridine ring) |
| 1472, 1430 | Aromatic C-C stretching |
| 1270 | C-O stretching (aryl ether) |
| 988, 777, 733, 695 | C-H bending |
Mass Spectrometry
Predicted mass spectrometry data indicates the following fragmentation pattern.
Predicted Mass Spectrum
| Adduct | m/z |
| [M+H]⁺ | 186.09134 |
| [M+Na]⁺ | 208.07328 |
| [M-H]⁻ | 184.07678 |
| [M]⁺ | 185.08351 |
Experimental Protocols
Synthesis of 2-(Benzyloxy)pyridine
A common method for the synthesis of 2-(benzyloxy)pyridine is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][4][16] A specific protocol adapted from literature involves the reaction of 2-bromopyridine with sodium benzylate.[14]
Materials:
-
2-Bromopyridine
-
Sodium benzylate
-
Benzyl alcohol (as solvent)
-
Water
-
Ether
Procedure: [14]
-
Dissolve 2-bromopyridine and a slight excess of sodium benzylate in benzyl alcohol.
-
Reflux the solution for two hours.
-
After cooling, pour the reaction mixture into water.
-
Extract the aqueous mixture with ether.
-
Fractionally distill the ether solution under vacuum to yield 2-(benzyloxy)pyridine.
Another established method is the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base.
Materials:
-
2-Chloropyridine
-
Benzyl alcohol
-
Potassium tert-butoxide
-
1,4-Dioxane (as solvent)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of benzyl alcohol in 1,4-dioxane, add 2-chloropyridine and potassium tert-butoxide.
-
Heat the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry, and concentrate to obtain 2-(benzyloxy)pyridine.
Synthesis Workflow
The synthesis of 2-(benzyloxy)pyridine via the Williamson ether synthesis can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis of 2-(Benzyloxy)pyridine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-(Benzyloxy)pyridine - Buy C12H11NO, 2-(Benzyloxy)pyridine, 40864-08-2 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CAS NO. 40864-08-2 | 2-(BENZYLOXY)PYRIDINE | C12H11NO [localpharmaguide.com]
- 6. 2-(BENZYLOXY)PYRIDINE (1 x 1 g) | Reagentia [reagentia.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. scbt.com [scbt.com]
- 9. aobchem.com [aobchem.com]
- 10. scbt.com [scbt.com]
- 11. 2-(BENZYLOXY)PYRIDINE | 40864-08-2 [m.chemicalbook.com]
- 12. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 13. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 14. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. byjus.com [byjus.com]
2-(Benzyloxy)pyridine CAS number and nomenclature.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(benzyloxy)pyridine, a significant heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its chemical identity, nomenclature, and key physicochemical properties, alongside a detailed experimental protocol for its synthesis.
Chemical Identity and Nomenclature
Chemical Name: 2-(Benzyloxy)pyridine IUPAC Name: 2-(phenylmethoxy)pyridine CAS Number: 40864-08-2
Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol
Physicochemical and Spectral Data
| Property | Value | Source/Notes |
| CAS Number | 40864-08-2 | Chemical Abstracts Service |
| IUPAC Name | 2-(phenylmethoxy)pyridine | International Union of Pure and Applied Chemistry |
| Molecular Formula | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred from related compounds |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
Spectral Data:
Actual experimental spectra for 2-(benzyloxy)pyridine are not widely published. The following are expected characteristic spectral features based on its structure:
-
¹H NMR: Signals corresponding to the protons of the pyridine ring and the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet.
-
¹³C NMR: Resonances for the carbon atoms of both the pyridine and benzene rings, as well as the benzylic carbon.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-O-C ether linkage, aromatic C-H, and C=N bonds.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of benzyl or pyridyl moieties.
Synthesis of 2-(Benzyloxy)pyridine
The synthesis of 2-(benzyloxy)pyridine can be achieved through a nucleophilic aromatic substitution reaction. A general and effective method involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a strong base.
General Synthesis Pathway
The logical workflow for the synthesis is depicted in the following diagram:
A Theoretical and Computational Blueprint for the Analysis of 2-(Benzyloxy)pyridine
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a blueprint for the theoretical and computational investigation of 2-(benzyloxy)pyridine. The document details the standard quantum chemical methods employed to elucidate the structural, spectroscopic, and electronic properties of this class of compounds, which are crucial for understanding their potential as pharmaceutical scaffolds.
Molecular Structure and Optimization
The initial step in the computational analysis of 2-(benzyloxy)pyridine involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for predicting molecular structures and energies.[1] The choice of functional and basis set is critical for obtaining accurate results. A commonly employed combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[2]
The optimized structure provides key geometrical parameters such as bond lengths and bond angles. While specific experimental data for 2-(benzyloxy)pyridine is unavailable, Table 1 presents representative theoretical bond lengths and angles for a related pyridine derivative, illustrating the type of data generated.
Table 1: Representative Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.34 | C1-N1-C5 | 117.5 |
| C1-O1 | 1.36 | N1-C1-C2 | 123.0 |
| C2-C3 | 1.39 | C1-C2-C3 | 118.5 |
| C3-C4 | 1.39 | C2-C3-C4 | 120.0 |
| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |
| C5-N1 | 1.34 | C4-C5-N1 | 121.0 |
| O1-C6 | 1.43 | C1-O1-C6 | 118.0 |
| C6-C7 | 1.51 | O1-C6-C7 | 109.5 |
| C7-C8 | 1.40 | C6-C7-C8 | 120.0 |
Note: Data is illustrative and based on general values for similar structures.
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies are calculated from the optimized geometry to aid in the assignment of experimental FT-IR and FT-Raman spectra.[2] The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.[3] Table 2 presents a selection of characteristic vibrational modes and their calculated frequencies for a substituted pyridine, which would be analogous to those expected for 2-(benzyloxy)pyridine.
Table 2: Representative Vibrational Frequencies (cm⁻¹)
| Assignment | FT-IR (Calculated) | FT-Raman (Calculated) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 |
| C=C stretch (pyridine ring) | 1600-1550 | 1600-1550 |
| C=C stretch (benzene ring) | 1500-1450 | 1500-1450 |
| C-O stretch | 1250-1200 | 1250-1200 |
| C-N stretch | 1350-1300 | 1350-1300 |
Note: Data is illustrative and based on general values for similar structures.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules.[2] These theoretical values are valuable for confirming molecular structures and assigning experimental spectra.[4] A comparison of theoretical and experimental chemical shifts for a related compound is shown in Table 3.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H (Calculated) | ¹³C (Calculated) |
| C2-H | 8.2 | 163.0 |
| C3-H | 7.4 | 110.0 |
| C4-H | 7.8 | 138.0 |
| C5-H | 7.3 | 115.0 |
| C6-H | 8.6 | 149.0 |
| CH₂ | 5.4 | 70.0 |
| Phenyl-H (ortho) | 7.3 | 128.0 |
| Phenyl-H (meta) | 7.4 | 129.0 |
| Phenyl-H (para) | 7.3 | 128.0 |
Note: Data is illustrative and based on general values for similar structures.
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[5][6] This analysis provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the experimental UV-Vis spectrum.
Table 4: Representative Calculated Electronic Transitions
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 280 | 0.05 |
| HOMO-1 -> LUMO | 265 | 0.12 |
| HOMO -> LUMO+1 | 240 | 0.08 |
Note: Data is illustrative and based on general values for similar structures.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[8] A smaller gap suggests higher reactivity.
Table 5: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 |
| E(LUMO) | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: Data is illustrative and based on general values for similar structures.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[9][10] It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.[11] In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Non-Linear Optical (NLO) Properties
Computational methods can predict the non-linear optical properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).[1] Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[12] It is used to study charge transfer, hyperconjugation, and delocalization effects within the molecule.[1]
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. Although known to be basis-set dependent, it can provide a qualitative understanding of the charge distribution.[13][14]
Experimental and Computational Protocols
Computational Details
All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian. The molecular geometry of 2-(benzyloxy)pyridine would be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts would be calculated using the GIAO method. Electronic properties, including HOMO-LUMO energies, MEP, NLO properties, NBO, and Mulliken charges, would also be determined from the optimized geometry. UV-Vis spectra would be simulated using the TD-DFT method.
Experimental Procedures
For a comprehensive study, the following experimental procedures would be necessary:
-
Synthesis and Purification: 2-(Benzyloxy)pyridine would be synthesized and purified using standard organic chemistry techniques.
-
Spectroscopic Characterization:
-
FT-IR and FT-Raman: Spectra would be recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹.
-
NMR: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent.
-
UV-Vis: The absorption spectrum would be measured in a solvent such as ethanol or cyclohexane.
-
Visualizations
Conclusion and Future Directions
This guide outlines a comprehensive theoretical and computational approach for the detailed characterization of 2-(benzyloxy)pyridine. While specific data for this molecule is currently lacking, the methodologies described are well-established for analogous pyridine derivatives and provide a clear roadmap for future research. Such studies are essential for building a complete understanding of the structure-property relationships of this compound, which can, in turn, inform its potential applications in drug design and development. The combination of computational predictions and experimental validation will be crucial for unlocking the full potential of 2-(benzyloxy)pyridine as a valuable molecular entity in medicinal chemistry.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. irjweb.com [irjweb.com]
- 9. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. NBO [cup.uni-muenchen.de]
- 13. Mulliken [cup.uni-muenchen.de]
- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]
2-(Benzyloxy)pyridine and its role in heterocyclic chemistry
An In-depth Technical Guide to 2-(Benzyloxy)pyridine in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(benzyloxy)pyridine, a pivotal molecule in heterocyclic chemistry. It details its synthesis, properties, and multifaceted roles as a versatile intermediate and building block in the development of complex chemical entities and pharmaceutical agents.
Core Properties of 2-(Benzyloxy)pyridine
2-(Benzyloxy)pyridine, also known as 2-(phenylmethoxy)pyridine, is an aromatic ether that serves as a stable, crystalline solid at room temperature. Its core structure consists of a pyridine ring substituted with a benzyloxy group at the 2-position. This arrangement makes it a key precursor and protecting group in a multitude of synthetic transformations.
Physical and Spectroscopic Data
The fundamental properties of 2-(benzyloxy)pyridine are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Reference |
| CAS Number | 40864-08-2 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1][3] |
| Molecular Weight | 185.22 g/mol | [3] |
| Appearance | Crystalline Solid / Pale Straw-Colored Liquid | [4] |
| Boiling Point | 93–95 °C at 1.0 mmHg | [5] |
| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=N2 | [6] |
| Storage | Sealed in dry, 2-8°C | [2] |
Table 1: Physical and Chemical Properties of 2-(Benzyloxy)pyridine
| Adduct Type | Predicted m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 186.09134 | 138.2 |
| [M+Na]⁺ | 208.07328 | 145.7 |
| [M-H]⁻ | 184.07678 | 143.3 |
| [M+K]⁺ | 224.04722 | 142.6 |
Table 2: Predicted Mass Spectrometry Data for 2-(Benzyloxy)pyridine.[6]
Synthesis of 2-(Benzyloxy)pyridine
The most prevalent and efficient method for synthesizing 2-(benzyloxy)pyridine is the Williamson ether synthesis .[7] This reaction involves the Sₙ2 displacement of a halide from a pyridine precursor by a benzyl alkoxide.
Figure 1. General workflow for the synthesis of 2-(Benzyloxy)pyridine.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is adapted from a high-yield procedure that avoids the need for crown ethers.[5]
Materials:
-
Benzyl alcohol (1.0 equiv)
-
2-Chloropyridine (1.1 equiv)
-
Potassium hydroxide (KOH), ground (3.3 equiv)
-
Anhydrous toluene
Procedure:
-
A mixture of benzyl alcohol (0.108 mol, 11.7 g), 2-chloropyridine (0.119 mol, 13.5 g), and ground KOH (0.356 mol, 20.0 g) is prepared in anhydrous toluene (210 mL).[5]
-
The mixture is heated to reflux (bath temperature: 130 °C) for 1 hour with azeotropic removal of water using a Dean-Stark apparatus.[5]
-
After cooling, the reaction mixture undergoes a standard aqueous workup.
-
The crude product is purified by distillation under reduced pressure (bp 93–95 °C, 1.0 mmHg) to yield 2-(benzyloxy)pyridine.[5]
This method consistently provides high yields, often around 97%.[5] An alternative procedure involves using potassium tert-butoxide (KOtBu) as the base in 1,4-dioxane at 98 °C for 18 hours.[8]
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | 95 |
| 4-Methylbenzyl alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | 98 |
| 2-Naphthylmethanol | KOtBu | 1,4-Dioxane | 98 | 18 | 85 |
Table 3: Synthesis of Various 2-(Benzyloxy)pyridine Derivatives.[8]
Key Roles in Heterocyclic Chemistry
2-(Benzyloxy)pyridine is not merely a stable compound but a dynamic intermediate with several critical roles in synthesis.
Figure 2. Key synthetic roles and transformations of 2-(Benzyloxy)pyridine.
Protecting Group for 2-Hydroxypyridine
2-Hydroxypyridine exists in tautomeric equilibrium with its more stable form, 2-pyridone. The benzyl group in 2-(benzyloxy)pyridine serves as an effective protecting group for the hydroxyl functionality, preventing its interference in subsequent reactions.
Deprotection: The benzyl group can be readily cleaved under various conditions:
-
Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) is a clean and efficient method.[9][10]
-
Strong Acid: The benzyloxy group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA), HCl, or H₂SO₄.[3][11]
This protocol describes the debenzylation to form N-hydroxy-2-pyridone from its N-oxide precursor, illustrating the general principle.
Materials:
-
2-(Benzyloxy)pyridine-N-oxide (1.0 equiv)
-
Palladium on charcoal (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas
Procedure:
-
2-(Benzyloxy)pyridine-N-oxide (25 g) is dissolved in ethanol (100 mL) containing a palladium catalyst (750 mg).[9]
-
The mixture is shaken under an initial hydrogen pressure of 50 psi.[9]
-
The reaction is typically complete within minutes. Upon cessation of hydrogen uptake, the mixture is filtered to remove the catalyst.[9]
-
The filtrate is concentrated under reduced pressure to yield the debenzylated product.[9]
Precursor for N-Benzyl-2-pyridones via Rearrangement
A significant transformation of 2-(benzyloxy)pyridine is its thermal rearrangement to the thermodynamically more stable N-benzyl-2-pyridone. This O- to N-alkyl migration is effectively promoted by lithium iodide (LiI).[8]
Materials:
-
2-(Benzyloxy)pyridine derivative (1.0 equiv)
-
Lithium iodide (LiI) (0.5-1.0 equiv)
Procedure:
-
2-(4-methylbenzyloxy)pyridine (1.06 mmol, 211 mg) and LiI (0.53 mmol, 71 mg) are combined in a sealed vial.[8]
-
The vial is heated in a 100 °C bath for 8 hours.[8]
-
After cooling, the mixture is diluted with ethyl acetate and purified by silica gel column chromatography to afford the N-alkylated pyridone.[8]
This reaction is robust and tolerates a wide range of substituents on the benzyl ring with yields often exceeding 90%.[8]
| Entry | Benzyl Substituent | LiI (equiv) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | H | 0.5 | 8 | 99 | | 2 | 4-Me | 0.5 | 8 | 97 | | 3 | 4-Cl | 0.5 | 8 | 99 | | 4 | 2,6-diCl | 0.5 | 26 | 72 | | 5 | 2,6-diCl | 1.0 | 26 | 88 |
Table 4: LiI-Promoted Rearrangement of Substituted 2-(Benzyloxy)pyridines.[8]
Role in Palladium-Catalyzed Cross-Coupling
The 2-(benzyloxy)pyridine scaffold can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this context, the molecule is typically coupled with an arylboronic acid to form more complex biaryl structures, which are common motifs in pharmaceuticals.[3][12] The benzyloxy group can then be removed post-coupling to reveal a pyridone core.[3]
Benzyl Group Transfer Agent
A novel application of 2-(benzyloxy)pyridine is its use as a neutral benzylating agent for alcohols and carboxylic acids. Activation with methyl triflate (MeOTf) generates a reactive N-methyl-2-benzyloxypyridinium triflate salt in situ. This species efficiently transfers the benzyl group to a nucleophile.[5]
Figure 3. Logical workflow for benzylation using 2-(Benzyloxy)pyridine.
Materials:
-
Alcohol substrate (1.0 equiv)
-
2-(Benzyloxy)pyridine (1.2 equiv)
-
Magnesium oxide (MgO) (1.5 equiv)
-
Methyl triflate (MeOTf) (1.2 equiv)
-
Toluene
Procedure:
-
A mixture of the alcohol, 2-(benzyloxy)pyridine, and MgO in toluene is cooled to 0 °C.[5]
-
Methyl triflate is added to the mixture.[5]
-
The reaction is allowed to warm to room temperature and then heated at 90 °C for 24 hours.[5]
-
Standard workup and purification yield the corresponding benzyl ether.[5]
Conclusion
2-(Benzyloxy)pyridine is a cornerstone of modern heterocyclic chemistry. Its straightforward synthesis and the versatile reactivity of the benzyloxy group—acting as a robust protecting group, a rearranging moiety, and an activatable benzyl donor—make it an indispensable tool for organic chemists. Its application in constructing complex molecular architectures underscores its importance in medicinal chemistry and the development of novel therapeutics. The detailed protocols and structured data presented in this guide offer a practical resource for leveraging the full synthetic potential of this valuable compound.
References
- 1. aobchem.com [aobchem.com]
- 2. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 4. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - 2-(benzyloxy)pyridine (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 2-(Benzyloxy)pyridine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core methodologies for the synthesis of 2-(benzyloxy)pyridine, a valuable building block in medicinal chemistry and materials science. The following sections detail the historical development of its synthesis, compare key methodologies with quantitative data, provide detailed experimental protocols, and illustrate the underlying reaction mechanisms.
Historical Perspective and Key Synthetic Strategies
The synthesis of 2-alkoxypyridines, including 2-(benzyloxy)pyridine, has evolved significantly over the past century. Early methods relied on classical nucleophilic substitution, while modern approaches leverage sophisticated catalytic systems to achieve high yields and selectivity. The primary challenge in synthesizing 2-(benzyloxy)pyridine often lies in controlling the regioselectivity of the alkylation of the ambident 2-hydroxypyridine/2-pyridone tautomer, which can lead to either the desired O-alkylation product or the N-alkylated isomer, N-benzyl-2-pyridone.
The main strategies for the synthesis of 2-(benzyloxy)pyridine can be categorized as follows:
-
Williamson-type Ether Synthesis: This classical approach involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a base, or the reaction of a 2-hydroxypyridine salt with a benzyl halide.
-
Mitsunobu Reaction: This redox-condensation reaction allows for the coupling of 2-hydroxypyridine and benzyl alcohol under mild conditions.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction that can be employed for the formation of aryl ethers.
-
Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of aryl ethers.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to 2-(benzyloxy)pyridine depends on factors such as substrate availability, desired yield, and tolerance of functional groups. The following table summarizes quantitative data from various reported methods.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages | Reference |
| Williamson-type | 2-Chloropyridine, Benzyl Alcohol | KOH | Toluene | Reflux | 1 | 97 | High yield, simple reagents. | [1][2] |
| Williamson-type | 2-Bromopyridine, Sodium Benzylate | - | Benzyl Alcohol | Reflux | 2 | ~55 | Historical method. | [3] |
| Williamson-type | 2-Hydroxypyridine, Benzyl Bromide | Ag2CO3 | Benzene | 30-80 | - | - | Favors O-alkylation. | [4] |
| Williamson-type | 2-Chloropyridine, Benzyl Alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | Good to Excellent | Versatile for various alcohols. | [5] |
| Mitsunobu | 2-Hydroxypyridine, Benzyl Alcohol | PPh3, DEAD/DIAD | THF | 0 to RT | Several | - | Mild conditions, stereochemical inversion. | [6][7] |
| Ullmann-type | 2-Halopyridines, Phenols | CuI/TMEDA | - | - | - | Good to High | Effective for 2-aryloxypyridines. | [8] |
| Buchwald-Hartwig | 2-Halopyridine, Alcohols | Pd-catalyst, Ligand | - | - | - | - | Broad substrate scope. | [9] |
Note: Yields are highly dependent on the specific reaction conditions and substrates used. This table provides a general comparison based on available literature.
Detailed Experimental Protocols
Williamson-type Synthesis from 2-Chloropyridine and Benzyl Alcohol
This high-yield protocol is a preferred method for the large-scale synthesis of 2-(benzyloxy)pyridine.[1][2]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzyl alcohol (1.0 eq), 2-chloropyridine (1.1 eq), and powdered potassium hydroxide (3.3 eq).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux (bath temperature: 130 °C) for 1 hour, with azeotropic removal of water.
-
After cooling to room temperature, quench the reaction with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure (bp 93–95 °C, 1.0 mmHg) to afford 2-(benzyloxy)pyridine in high purity (97% yield).
Mitsunobu Reaction of 2-Hydroxypyridine and Benzyl Alcohol
This method is suitable for small-scale synthesis under mild conditions.
General Procedure:
-
Dissolve 2-hydroxypyridine (1.0 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate 2-(benzyloxy)pyridine from the triphenylphosphine oxide and hydrazine byproducts.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the mechanisms of the key synthetic routes to 2-(benzyloxy)pyridine.
Williamson-type Ether Synthesis
Caption: Mechanism of Williamson-type synthesis of 2-(benzyloxy)pyridine.
Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction for 2-(benzyloxy)pyridine synthesis.
The Challenge of N- vs. O-Alkylation
When starting from 2-hydroxypyridine, the formation of the N-alkylated byproduct, N-benzyl-2-pyridone, is a significant challenge due to the ambident nature of the pyridonate anion.[10][11]
Caption: Competing pathways of N- versus O-alkylation of 2-hydroxypyridine.
The regioselectivity of this reaction is influenced by several factors, including the counter-ion, solvent, and temperature. Generally, harder electrophiles and polar aprotic solvents tend to favor O-alkylation.
Conclusion
The synthesis of 2-(benzyloxy)pyridine has a rich history, with the Williamson-type ether synthesis from 2-chloropyridine and benzyl alcohol emerging as a highly efficient and scalable method. While other methods like the Mitsunobu reaction offer milder conditions, they often involve more complex purification procedures. For researchers and drug development professionals, understanding the nuances of each synthetic route, particularly the factors governing N- versus O-alkylation, is crucial for the efficient and selective synthesis of this important chemical intermediate.
References
- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(benzyloxy)pyridine from 2-chloropyridine. This synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The protocol herein describes a reliable method utilizing sodium hydride to generate the benzyl alkoxide nucleophile for the subsequent reaction with 2-chloropyridine. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular scaffolds.
Introduction
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting products being prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis provides a classical and effective method for the preparation of such compounds. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a suitable alkyl or aryl halide.[1][2][3][4] In the context of pyridine chemistry, the introduction of a benzyloxy group at the 2-position can significantly alter the electronic and steric properties of the pyridine ring, making 2-(benzyloxy)pyridine a versatile intermediate for further functionalization.[5] This protocol details a specific application of the Williamson ether synthesis for the preparation of 2-(benzyloxy)pyridine from commercially available 2-chloropyridine and benzyl alcohol.
Reaction Principle
The synthesis of 2-(benzyloxy)pyridine from 2-chloropyridine is a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. The reaction is facilitated by a strong base, such as sodium hydride (NaH), which deprotonates benzyl alcohol to form the more potent nucleophile, sodium benzylate. This alkoxide then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride leaving group to form the desired ether product, 2-(benzyloxy)pyridine, and sodium chloride as a byproduct. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is beneficial as it can solvate the cation, leaving the alkoxide more nucleophilic, and it can withstand the temperatures often required for this reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloropyridine | Reagent | Sigma-Aldrich | Corrosive, handle with care. |
| Benzyl alcohol | Reagent | Sigma-Aldrich | - |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | Flammable solid, reacts violently with water. Handle under inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Diethyl ether | ACS | Fisher Scientific | Flammable liquid. |
| Saturated aqueous sodium bicarbonate solution | - | - | Prepared in-house. |
| Brine (saturated aqueous sodium chloride solution) | - | - | Prepared in-house. |
| Anhydrous magnesium sulfate | Reagent | Sigma-Aldrich | - |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure
Step 1: Preparation of Sodium Benzylate
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).
-
Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous N,N-dimethylformamide (DMF, 80 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add benzyl alcohol (5.4 g, 50 mmol) dropwise to the stirred suspension. Hydrogen gas will evolve. The addition should be controlled to maintain a gentle effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzylate.
Step 2: Synthesis of 2-(Benzyloxy)pyridine
-
To the freshly prepared solution of sodium benzylate, add 2-chloropyridine (5.7 g, 50 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by slowly adding water (100 mL) to the cooled reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)pyridine as a colorless oil.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 134-135 °C at 2 mmHg[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H), 7.55 (ddd, J = 8.3, 7.3, 2.0 Hz, 1H), 7.45 – 7.29 (m, 5H), 6.83 (dt, J = 8.3, 0.9 Hz, 1H), 6.75 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H), 5.40 (s, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.0, 147.0, 138.8, 137.2, 128.6, 128.0, 127.6, 117.0, 111.4, 68.6. |
| Mass Spectrometry (EI) | m/z 185.08 (M⁺). |
Visualizing the Process
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 2-(benzyloxy)pyridine.
Experimental Workflow
Caption: A simplified workflow for the synthesis of 2-(benzyloxy)pyridine.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
-
2-Chloropyridine: 2-Chloropyridine is corrosive and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should be handled in a fume hood.
-
Diethyl Ether: Diethyl ether is extremely flammable. No open flames or spark sources should be present in the laboratory during its use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation of benzyl alcohol | Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. |
| Low reaction temperature or insufficient reaction time | Monitor the reaction by TLC and ensure the temperature is maintained. Extend the reaction time if necessary. | |
| Formation of side products | Presence of water in the reaction mixture | Use anhydrous solvents and reagents. |
| Competing elimination reactions | While less likely with an aromatic substrate, ensure the temperature is not excessively high. | |
| Difficult purification | Incomplete removal of DMF during work-up | Wash the organic extracts thoroughly with water and brine to remove residual DMF. |
| Co-elution of impurities during chromatography | Optimize the eluent system for column chromatography to achieve better separation. |
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
Scale-up Synthesis of 2-(Benzyloxy)pyridine for Bulk Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(benzyloxy)pyridine, a key intermediate in the pharmaceutical industry. The following sections outline two primary synthetic strategies, provide detailed experimental protocols for the most efficient route, present quantitative data in a structured format, and include workflow diagrams for clarity.
Introduction to Synthetic Strategies
The bulk manufacturing of 2-(benzyloxy)pyridine can be efficiently achieved through two principal synthetic routes, both based on the Williamson ether synthesis.
Route A: Nucleophilic Aromatic Substitution of 2-Chloropyridine. This is often the preferred industrial method. It involves the reaction of readily available 2-chloropyridine with benzyl alcohol in the presence of a strong base. This approach is advantageous due to the relatively low cost of starting materials and high potential yields.
Route B: O-Alkylation of 2-Hydroxypyridine. This method utilizes 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) and a benzyl halide, such as benzyl chloride or benzyl bromide, with a suitable base. While also a viable route, it may require careful control of reaction conditions to favor O-alkylation over N-alkylation of the pyridone tautomer.
Experimental Protocols
This section provides a detailed protocol for the highly efficient scale-up synthesis of 2-(benzyloxy)pyridine via Route A.
Protocol 1: Scale-up Synthesis of 2-(Benzyloxy)pyridine from 2-Chloropyridine and Benzyl Alcohol
This protocol is adapted from a high-yield synthesis method suitable for bulk manufacturing.[1]
Materials:
-
Benzyl alcohol
-
2-Chloropyridine
-
Potassium hydroxide (solid)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography equipment (for purification, if necessary)
Procedure:
-
Reaction Setup: To a solution of benzyl alcohol (1.0 equivalent) in toluene, add 2-chloropyridine (1.1 equivalents) and solid potassium hydroxide (1.5 equivalents).[1]
-
Reaction: Heat the mixture at reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Add water and extract the product with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)pyridine.
Quantitative Data Summary
The following tables summarize the quantitative data for the described synthetic protocol.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| Benzyl Alcohol | 108.14 | 1.0 |
| 2-Chloropyridine | 113.55 | 1.1 |
| Potassium Hydroxide | 56.11 | 1.5 |
Table 2: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Solvent | Toluene | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield | 97% | [1] |
Visualization of Workflows
The following diagrams illustrate the synthetic pathway and the experimental workflow for the scale-up synthesis of 2-(benzyloxy)pyridine.
Caption: Synthetic Pathway for 2-(Benzyloxy)pyridine.
Caption: Experimental Workflow for Bulk Synthesis.
References
Application Notes and Protocols: 2-(Benzyloxy)pyridine as a Protecting Group for Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-pyridone structural motif is a prevalent core in numerous natural products and pharmacologically active compounds. The synthetic manipulation of this scaffold, particularly selective N-alkylation, is often complicated by the tautomeric equilibrium between 2-pyridone and its aromatic isomer, 2-hydroxypyridine. This tautomerism leads to a mixture of N- and O-alkylated products when reacting with electrophiles. To achieve regioselective N-functionalization, protection of the pyridone oxygen is a crucial strategy. The benzyl group, introduced as a 2-benzyloxy substituent, serves as a robust and reliable protecting group for this purpose. It effectively masks the oxygen nucleophilicity, directing alkylation to the nitrogen atom. Subsequently, the benzyl group can be cleanly removed under various conditions to regenerate the 2-pyridone.
These application notes provide a comprehensive overview and detailed protocols for the use of the benzyl group for the protection of 2-pyridones, facilitating selective N-alkylation strategies in medicinal chemistry and drug development.
Logical Workflow for 2-Pyridone Protection and N-Alkylation
The overall strategy involves a three-step sequence: O-protection, N-alkylation, and deprotection. This workflow ensures that the desired N-substituted 2-pyridone is synthesized with high regioselectivity.
Caption: General workflow for the selective N-alkylation of 2-pyridones using a benzyl protecting group.
Application Notes: O-Benzylation (Protection)
The key to successful selective N-alkylation is the efficient and high-yielding O-benzylation of the starting 2-pyridone. Several methods have been developed to favor O-alkylation over N-alkylation. The choice of method can depend on the substrate scope, scale of the reaction, and cost of reagents.
Method 1: Zinc(II)-Mediated O-Benzylation
This method provides a highly effective route for the selective O-benzylation of 2-pyridones using a ternary system of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA).[1][2]
Advantages:
-
High O-selectivity.
-
Good to excellent yields.
-
Avoids the use of expensive silver salts.
Limitations:
-
Requires elevated temperatures.
-
Sterically hindered substrates may give lower yields.
| Substrate (R) | Benzylating Agent | Yield (%) | Reference |
| 4,6-dimethyl-3-cyano | Benzyl bromide | 90 | [2] |
| 6-isobutyl-3-cyano | Benzyl bromide | 83 | [2] |
| 5,6,7,8-tetrahydroquinoline-3-carbonitrile | Benzyl bromide | 66 | [2] |
| Unsubstituted | Benzyl bromide | 93 | [2] |
Method 2: Silver Salt-Mediated O-Benzylation
The use of silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), is a classical and effective method for promoting the O-alkylation of 2-pyridones.[1]
Advantages:
-
Good to moderate yields of the O-benzylated product.
-
Well-established methodology.
Limitations:
-
Stoichiometric use of expensive silver salts, which can be a drawback for large-scale synthesis.
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-chloropyridone | Ag₂CO₃ | Benzene | 30-80 | Not specified | BenchChem |
Method 3: Palladium-Catalyzed O-Benzylation (for Quinolinones)
While developed for 2-quinolinones, this Pd-catalyzed method represents a modern approach to selective O-benzylation and may be adaptable to 2-pyridones.[3] It avoids the use of stoichiometric silver salts.[4]
Advantages:
-
Catalytic in palladium.
-
High O:N selectivity.
-
Good yields.
Limitations:
-
Primarily demonstrated on 2-quinolinone systems.
-
May require careful optimization for 2-pyridone substrates.
| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) (O:N ratio) | Reference |
| 2-Quinolinone | Pd(cod)Cl₂ | xantphos | K₂CO₃ | Toluene | 85 (>99:1) | [3] |
| 2-Quinolinone | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 85 (98:2) | [3] |
Experimental Protocols: Protection
Protocol 1: Zinc(II)-Mediated O-Benzylation of 2-Pyridone
This protocol is adapted from the method described by Zhou et al.[1][2]
Materials:
-
Substituted 2-pyridone (1.0 equiv)
-
Benzyl halide (e.g., benzyl bromide, 1.2 equiv)
-
Zinc oxide (ZnO, 1.1 equiv)
-
Zinc chloride (ZnCl₂, 1.1 equiv)
-
N,N-diisopropylethylamine (DIEA, 1.1 equiv)
-
Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel, add the substituted 2-pyridone, ZnO, and ZnCl₂.
-
Purge the vessel with argon or nitrogen.
-
Add anhydrous dioxane, followed by DIEA and the benzyl halide.
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzyloxy)pyridine derivative.
Caption: Experimental workflow for the Zinc(II)-mediated O-benzylation of 2-pyridones.
Application Notes: Deprotection
The removal of the benzyl group to regenerate the 2-pyridone is a critical final step. The choice of deprotection method depends on the functional groups present in the molecule.
Method 1: Catalytic Hydrogenolysis
This is the most common and often the cleanest method for benzyl ether cleavage. It proceeds under mild conditions and produces toluene and the deprotected pyridone.
Advantages:
-
Mild reaction conditions.
-
High yields.
-
Byproducts are volatile and easily removed.
Limitations:
-
Not compatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.
-
The catalyst can be pyrophoric.
| Catalyst | Hydrogen Source | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | EtOH | Room Temp. | Overnight | High | [5] |
| 20% Pd(OH)₂/C | H₂ (atmosphere) | EtOH/HOAc | 60 °C | 14 | Good | [6] |
Method 2: Acid-Catalyzed Deprotection
Strong acids can be used to cleave the benzyl ether bond. This method is suitable for molecules that are sensitive to hydrogenation but stable under acidic conditions.
Advantages:
-
Useful for substrates with hydrogenation-sensitive functional groups.
-
Does not require a metal catalyst.
Limitations:
-
Requires strong acidic conditions, which may not be compatible with other acid-labile functional groups.
-
Can lead to side reactions if not carefully controlled.
| Acid | Solvent | Temperature | Notes | Reference |
| Trifluoroacetic acid (TFA) | - | - | General method for benzyl ether cleavage. | BenchChem |
| Hydrochloric acid (HCl) | - | - | Effective for debenzylation. | BenchChem |
| Sulfuric acid (H₂SO₄) | - | - | Strong acid for cleavage. | BenchChem |
Experimental Protocols: Deprotection
Protocol 2: Catalytic Hydrogenolysis of 2-(Benzyloxy)pyridine
This protocol is a general procedure based on standard hydrogenolysis conditions.
Materials:
-
2-(Benzyloxy)pyridine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C, ~15 wt%)
-
Ethanol or Methanol
-
Hydrogen gas (balloon or H₂ atmosphere)
-
Celite®
Procedure:
-
Dissolve the 2-(benzyloxy)pyridine derivative in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a stir bar.
-
Carefully add the palladium catalyst to the solution.
-
Seal the flask and purge the system with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure the atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
For more challenging substrates, the reaction can be heated (e.g., to 60 °C), and a small amount of acetic acid may be added to facilitate the reaction.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent (e.g., ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-pyridone.
-
Purify the product as necessary (e.g., by recrystallization or chromatography).
Caption: Experimental workflow for the catalytic hydrogenolysis of 2-(benzyloxy)pyridines.
Conclusion
The use of a benzyl protecting group for the 2-pyridone oxygen is a highly effective strategy to control the regioselectivity of N-alkylation. The O-benzylation can be achieved through several methods, with the zinc(II)-mediated protocol offering a cost-effective alternative to traditional silver salt-based methods. Deprotection is most commonly and cleanly performed by catalytic hydrogenolysis, although acid-catalyzed cleavage provides a viable alternative for substrates incompatible with hydrogenation. These detailed protocols and application notes provide a practical guide for researchers in the synthesis of N-substituted 2-pyridones for various applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-(Benzyloxy)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its derivatives are integral to the development of a wide array of therapeutic agents due to their ability to engage in biologically relevant interactions. Among these, 2-(Benzyloxy)pyridine serves as a crucial intermediate and a key structural motif in the design of novel bioactive molecules. This document provides a comprehensive overview of the applications of 2-(Benzyloxy)pyridine in medicinal chemistry, with a focus on its role in the development of kinase inhibitors, anticancer, and antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.
Application Notes
2-(Benzyloxy)pyridine and its derivatives have demonstrated significant potential across various therapeutic areas. The benzyloxy group at the 2-position of the pyridine ring can serve as a versatile handle for synthetic modifications, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Furthermore, the pyridine nitrogen can participate in hydrogen bonding, a critical interaction in many enzyme active sites.
Kinase Inhibition
A significant application of 2-(benzyloxy)pyridine derivatives is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. N-benzyl pyridine-2-one derivatives, structurally related to 2-(benzyloxy)pyridine, have been identified as potent dual inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1).[1][2] These kinases are involved in stress and survival signaling pathways, making them attractive targets for therapeutic intervention in fibrotic diseases and cancer.
Anticancer Activity
The 2-(benzyloxy)pyridine scaffold has been incorporated into molecules exhibiting promising anticancer properties. For instance, derivatives of 2-oxo-pyridine have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating moderate to promising potency.[3] The mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key regulatory proteins like Bax and Bcl-2.[3]
Antiviral Activity
Derivatives incorporating the 2-(benzyloxy)pyridine motif have also shown potential as antiviral agents. Notably, benzothiazolyl-pyridine hybrids have been synthesized and evaluated for their activity against SARS-CoV-2, the virus responsible for COVID-19.[4] Several of these compounds exhibited significant inhibitory activity against viral replication in vitro.
Quantitative Data
The following tables summarize the biological activity of representative compounds containing or related to the 2-(benzyloxy)pyridine scaffold.
Table 1: Kinase Inhibitory Activity of N-Benzyl Pyridine-2-one Derivatives [1][2]
| Compound ID | Target Kinase | IC50 (nM) |
| 21c | ASK1 | 9.13 |
| 21d | ASK1 | 1.73 |
| Compound | Target Kinase | % Inhibition @ 10 µM |
| 21c | PDK1 | 13.63% |
| 21d | PDK1 | 23.80% |
Table 2: Anticancer Activity of 2-Oxo-Pyridine and 1’H-Spiro-Pyridine Derivatives [3]
| Compound ID | Cell Line | IC50 (µM) |
| 5 | HepG-2 | 10.58 |
| 5 | Caco-2 | 9.78 |
| 7 | HepG-2 | 8.90 |
| 7 | Caco-2 | 7.83 |
| 8 | HepG-2 | 8.42 |
| 8 | Caco-2 | 13.61 |
| Doxorubicin | HepG-2 | 4.50 |
| Doxorubicin | Caco-2 | 12.49 |
Table 3: Anti-SARS-CoV-2 Activity of Benzothiazolyl-Pyridine Hybrids [4]
| Compound ID | IC50 (µM) |
| 8f | 10.52 |
| 8g | 21.46 |
| 8h | 3.669 |
| 14b | 70.48 |
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-(Benzyloxy)pyridine Derivative (General Procedure)
This protocol describes a general method for the synthesis of 2-alkoxypyridines, which can be adapted for the synthesis of 2-(benzyloxy)pyridine.
Materials:
-
2-Chloropyridine
-
Benzyl alcohol
-
Potassium tert-butoxide
-
1,4-Dioxane
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of benzyl alcohol (1.2 equivalents) in 1,4-dioxane, add 2-chloropyridine (1.0 equivalent) and potassium tert-butoxide (1.2 equivalents).
-
Equip the reaction vessel with a condenser and heat the mixture to 98 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzyloxy)pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[5]
This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., ASK1, PDK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)[6][7][8]
This protocol describes the determination of the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., HepG-2, Caco-2)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.
-
Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 50 µL of MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of 2-(benzyloxy)pyridine in medicinal chemistry.
Caption: ASK1-p38/JNK Signaling Pathway and Inhibition.
Caption: PDK1/Akt Signaling Pathway and Inhibition.
Caption: Synthetic Workflow for 2-(Benzyloxy)pyridine.
Caption: General Workflow for Kinase Inhibitor Discovery.
References
- 1. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(Benzyloxy)pyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(benzyloxy)pyridine as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols outlined below cover the preparation of N-benzyl pyridones, benzyl esters of carboxylic acids, and precursors for complex heterocyclic systems such as pyrimido[4,5-b]quinolines and imidazo[4,5-b]pyridines.
Synthesis of N-Benzyl Pyridone Intermediates via LiI-Promoted O- to N-Alkyl Migration
N-benzyl pyridones are important structural motifs found in a variety of biologically active compounds. The lithium iodide-promoted O- to N-alkyl migration of 2-(benzyloxy)pyridines provides a high-yielding and efficient method for the synthesis of these valuable intermediates.
Application and Significance
This rearrangement reaction is a key step in the synthesis of various pharmaceutical agents where the N-benzyl pyridone core is essential for biological activity. The reaction is tolerant of a wide range of substituents on the benzyl ring, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Tabulated Data
Table 1: Synthesis of N-Benzyl Pyridones from Substituted 2-(Benzyloxy)pyridines
| Entry | Substituent on Benzyl Ring | Product | Time (h) | Yield (%) |
| 1 | H | (N)-Benzyl-2-pyridone | 26 | 99 |
| 2 | 4-Methyl | (N)-(4-Methylbenzyl)-2-pyridone | 8 | 97 |
| 3 | 4-Methoxy | (N)-(4-Methoxybenzyl)-2-pyridone | 8 | 98 |
| 4 | 4-Chloro | (N)-(4-Chlorobenzyl)-2-pyridone | 8 | 96 |
| 5 | 3-Methyl | (N)-(3-Methylbenzyl)-2-pyridone | 8 | 95 |
| 6 | 3-Methoxy | (N)-(3-Methoxybenzyl)-2-pyridone | 8 | 97 |
| 7 | 3-Chloro | (N)-(3-Chlorobenzyl)-2-pyridone | 8 | 95 |
| 8 | 2-Methyl | (N)-(2-Methylbenzyl)-2-pyridone | 8 | 94 |
| 9 | 2-Methoxy | (N)-(2-Methoxybenzyl)-2-pyridone | 8 | 93 |
| 10 | 2-Chloro | (N)-(2-Chlorobenzyl)-2-pyridone | 8 | 92 |
| 11 | 2,6-Dichloro | (N)-(2,6-Dichlorobenzyl)-2-pyridone | 8 | 72 |
| 12 | 2,6-Dichloro (1.0 equiv LiI) | (N)-(2,6-Dichlorobenzyl)-2-pyridone | 8 | 88 |
| 13 | 2-Naphthylmethyl | (N)-(2-Naphthylmethyl)-2-pyridone | 8 | 95 |
Experimental Protocol
Protocol 1: General Procedure for the Synthesis of 2-(Benzyloxy)pyridines
-
To a solution of the corresponding benzyl alcohol (1.5 equivalents) in 1,4-dioxane, add 2-chloropyridine (1.0 equivalent) and potassium tert-butoxide (1.5 equivalents).
-
Heat the reaction mixture at 98 °C for 18 hours.
-
Cool the mixture to room temperature and add ethyl acetate and water.
-
Separate the organic phase, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(benzyloxy)pyridine derivative.
Protocol 2: General Procedure for the LiI-Promoted O- to N-Alkyl Migration
-
In a vial, combine the 2-(benzyloxy)pyridine derivative (1.0 equivalent) and lithium iodide (0.5 - 1.0 equivalent).
-
Heat the neat mixture at 100 °C for 8-26 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and purify by column chromatography on silica gel to yield the N-benzyl pyridone product.
Synthesis Workflow
Application Notes and Protocols: 2-(Benzyloxy)pyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(benzyloxy)pyridine and its derivatives, primarily focusing on the closely related and extensively studied 2-benzylpyridine, in transition metal-catalyzed reactions. This document details its application as a directing group in palladium-catalyzed C-H functionalization, as a substrate in copper-catalyzed oxidation, and in palladium-catalyzed allylic alkylation reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to facilitate the practical application of these methodologies in a research and development setting.
Palladium-Catalyzed C-H Acetoxylation of Benzylpyridines
The pyridine moiety is a highly effective directing group for the regioselective functionalization of C-H bonds. In the case of 2-benzylpyridine derivatives, the nitrogen atom coordinates to the palladium catalyst, directing the activation and subsequent functionalization of the ortho-C-H bonds of the benzyl group.
Quantitative Data
The following table summarizes the results for the palladium-catalyzed C-H acetoxylation of various substituted benzylpyridine derivatives. The use of electron-withdrawing or electron-donating groups on the pyridine ring influences the reaction yield.
| Entry | Substrate (X, Y) | Product | Yield (%) |
| 1 | H, CH₃ | 1b | 70 |
| 2 | H, OCH₃ | 2b | 75 |
| 3 | H, CF₃ | 3b | 91 |
| 4 | H, Cl | 4b | 74 |
| 5 | CH₃, H | 5b | 74 |
| 6 | H, H | 6b | 75 |
| 7 | F, H | 7b | 93 |
| Data sourced from literature reports on the acetoxylation of substituted benzylpyridine derivatives.[1] |
Experimental Protocol: General Procedure for Pd-Catalyzed C-H Acetoxylation
Materials:
-
Substituted 2-benzylpyridine derivative (1.0 equiv)
-
Pd(OAc)₂ (1 mol%)
-
PhI(OAc)₂ (1.02 equiv)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a clean, dry reaction vessel, add the substituted 2-benzylpyridine derivative.
-
Add Pd(OAc)₂ (1 mol%) and PhI(OAc)₂ (1.02 equiv).
-
Under an inert atmosphere (Argon or Nitrogen), add a solution of acetic acid and acetic anhydride (typically in a 1:1 ratio).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-acetoxylated product.[1]
Mechanistic Pathway
The catalytic cycle for the palladium-catalyzed C-H acetoxylation is believed to proceed through the following key steps: coordination of the pyridine nitrogen to the Pd(II) catalyst, cyclometalation to form a palladacycle, oxidation of the palladium center to Pd(IV) by PhI(OAc)₂, and subsequent C-O bond-forming reductive elimination to yield the product and regenerate the Pd(II) catalyst.[1]
Caption: Catalytic cycle for Pd-catalyzed C-H acetoxylation.
Copper-Catalyzed Aerobic Oxidation of 2-Benzylpyridines
2-Benzylpyridine and its derivatives can be efficiently oxidized to the corresponding ketones using a copper catalyst and molecular oxygen as the oxidant. This transformation is valuable for the synthesis of aryl pyridyl ketones, which are important motifs in medicinal chemistry.
Quantitative Data
The table below presents the yields for the copper-catalyzed aerobic oxidation of various substituted 2-benzylpyridines.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Benzylpyridine | Phenyl(pyridin-2-yl)methanone | 85 |
| 2 | 2-(4-Methylbenzyl)pyridine | (4-Methylphenyl)(pyridin-2-yl)methanone | 82 |
| 3 | 2-(4-Methoxybenzyl)pyridine | (4-Methoxyphenyl)(pyridin-2-yl)methanone | 78 |
| 4 | 2-(4-Chlorobenzyl)pyridine | (4-Chlorophenyl)(pyridin-2-yl)methanone | 88 |
| 5 | 2-(Naphthalen-2-ylmethyl)pyridine | Naphthalen-2-yl(pyridin-2-yl)methanone | 75 |
| Data compiled from studies on copper-catalyzed oxidation of 2-benzylpyridines.[2] |
Experimental Protocol: General Procedure for Copper-Catalyzed Oxidation
Materials:
-
Substituted 2-benzylpyridine (1.0 equiv)
-
Cu(I) or Cu(II) salt (e.g., CuCl, Cu(OAc)₂, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMSO or DMF)
-
Oxygen (balloon or from air)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction flask, combine the substituted 2-benzylpyridine, copper catalyst, and base.
-
Add the solvent to the mixture.
-
Stir the reaction under an atmosphere of oxygen (a balloon filled with O₂ is often sufficient) or open to the air.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired ketone.
Mechanistic Pathway
The mechanism for the copper-catalyzed oxidation is proposed to involve the formation of a copper-enolate or a related intermediate, followed by reaction with oxygen to form a peroxide species, which then decomposes to the ketone product. The copper catalyst cycles between different oxidation states (e.g., Cu(I)/Cu(II) or Cu(II)/Cu(III)) during the reaction.
Caption: Proposed cycle for copper-catalyzed aerobic oxidation.
Palladium-Catalyzed Enantioselective Allylic Alkylation of 2-Substituted Pyridines
2-Substituted pyridines, including 2-benzylpyridine, can serve as pronucleophiles in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The acidity of the benzylic protons is enhanced by coordination of a Lewis acid to the pyridine nitrogen, allowing for deprotonation and subsequent reaction with a π-allyl palladium intermediate.
Quantitative Data
The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of various 2-substituted pyridines with cyclohex-2-enyl pivalate.
| Entry | R in 2-R-Pyridine | Product | Yield (%) | dr | ee (%) |
| 1 | Benzyl | 3a | 85 | >19:1 | 94 |
| 2 | Naphthalen-2-ylmethyl | 3g | 90 | >19:1 | 98 |
| 3 | Thiophen-2-ylmethyl | 3h | 88 | >19:1 | 96 |
| 4 | (4-Bromophenyl)methyl | 3i | 81 | >19:1 | 95 |
| Data is representative of enantioselective allylic alkylation of 2-substituted pyridines.[3] |
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
Materials:
-
2-Substituted pyridine (e.g., 2-benzylpyridine) (1.0 equiv)
-
Allylic carbonate or pivalate (e.g., cyclohex-2-enyl pivalate) (1.2 equiv)
-
Palladium precursor (e.g., [(η³-allyl)PdCl]₂) (2.5 mol%)
-
Chiral ligand (e.g., a phosphine-based ligand) (5.5 mol%)
-
Lewis acid (e.g., BF₃·OEt₂) (1.3 equiv)
-
Strong base (e.g., LiHMDS followed by n-BuLi)
-
Anhydrous solvent (e.g., THF or Et₂O)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment suitable for low temperatures
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the anhydrous solvent. Stir for 30 minutes at room temperature to form the active catalyst.
-
In a separate flask, dissolve the 2-substituted pyridine and the Lewis acid in the anhydrous solvent and cool to the desired temperature (e.g., -78 °C).
-
Slowly add the strong base (e.g., LiHMDS) to the solution of the pyridine derivative to generate the nucleophile.
-
Add the allylic electrophile to the reaction mixture.
-
Transfer the pre-formed palladium catalyst solution to the reaction mixture via cannula.
-
If required, add a second portion of a strong base (e.g., n-BuLi) to drive the reaction to completion.
-
Stir the reaction at the low temperature, allowing it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The workflow for the asymmetric allylic alkylation involves several key stages, from catalyst preparation to the final purification of the enantioenriched product.
Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis [mdpi.com]
- 3. Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Pyridones using 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of pyridones through a lithium iodide-promoted O- to N-alkyl migration of 2-(benzyloxy)pyridine and its derivatives. This method offers an efficient route to synthesize N-benzyl pyridones, which are significant structural motifs in various biologically active compounds.
Introduction
N-substituted 2-pyridones are prevalent core structures in a wide array of natural products and pharmaceutical agents.[1] A common challenge in their synthesis is achieving selective N-alkylation over the competing O-alkylation.[2][3] This protocol details a high-yielding method that circumvents this issue by starting with the O-alkylated precursor, 2-(benzyloxy)pyridine, and inducing a migration of the benzyl group from the oxygen to the nitrogen atom. This intramolecular rearrangement is promoted by lithium iodide and generally proceeds in good to excellent yields.[4][5]
Experimental Workflow
The overall process involves two key stages: the synthesis of the 2-(benzyloxy)pyridine precursor followed by the lithium iodide-promoted O- to N-alkyl migration to yield the desired N-benzyl-2-pyridone.
References
Application Note: A Guide to the Synthesis of 2-Alkoxypyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Alkoxypyridines are a class of heterocyclic compounds that serve as crucial intermediates and structural motifs in a wide array of pharmaceuticals and biologically active molecules. Their synthesis is a fundamental step in the development of new therapeutic agents. The conventional method for preparing these compounds is the Williamson ether synthesis, which involves the reaction of a 2-halopyridine with an alcohol in the presence of a base. More contemporary methods, such as microwave-assisted synthesis, offer significant advantages, including reduced reaction times and improved yields.
This document provides detailed experimental protocols for two primary methods for synthesizing 2-alkoxypyridines: the classical Williamson ether synthesis and a modern microwave-assisted approach.
Method 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] In the context of 2-alkoxypyridines, this reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an alkoxide ion displaces a halide from the 2-position of the pyridine ring. The starting material is typically a 2-chloropyridine or 2-bromopyridine, which reacts with a chosen alcohol in the presence of a strong base.[2][3]
Logical Reaction Pathway
Caption: General scheme for Williamson ether synthesis of 2-alkoxypyridines.
Experimental Protocol
-
Preparation of Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add the desired alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C.
-
Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Addition of Halopyridine: Dissolve 2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature overnight.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench it by adding ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-alkoxypyridine.[5]
Data Summary: Typical Williamson Synthesis Conditions
| Parameter | Condition | Typical Yield (%) | Reference |
| Starting Material | 2-Chloropyridine | 75-80% | [5] |
| Base | NaOH, NaH, K₂CO₃ | 75-80% | [5][6] |
| Solvent | DMSO, DMF, Toluene | 75-80% | [5][6] |
| Temperature | 80 - 100 °C | 75-80% | [4][5] |
| Reaction Time | 12 - 24 hours | 75-80% | [4][5] |
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[7] For the synthesis of 2-alkoxypyridines, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.[8] This efficiency is particularly valuable in high-throughput synthesis settings for drug discovery.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of 2-alkoxypyridines.
Experimental Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2-chloropyridine (1.0 equivalent), the desired alcohol (1.5 equivalents), and powdered potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add 5 mL of anhydrous DMF or DMSO to the vial.
-
Microwave Reaction: Seal the vial with a cap and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant power of 250 watts for 10-15 minutes, with a temperature target of 120 °C.[9]
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature.
-
Work-up: Open the vial and dilute the reaction mixture with 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-alkoxypyridine.
Data Comparison: Conventional vs. Microwave Synthesis
Based on analogous pyridone syntheses, a significant improvement in efficiency is observed with microwave assistance.[8]
| Method | Reaction Time | Typical Yield (%) |
| Conventional Heating | 180 minutes | 65 - 77% |
| Microwave Irradiation | 15 minutes | 81 - 94% |
General Considerations
-
Choice of Halopyridine: 2-Bromopyridines are generally more reactive than 2-chloropyridines but are also more expensive. 2-Chloropyridine is often a cost-effective choice for many applications.[2]
-
Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is highly effective for generating alkoxides from alcohols.[6] Carbonates like K₂CO₃ or Cs₂CO₃ are milder, safer alternatives, especially suitable for microwave-assisted reactions.[6]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used as they can dissolve the reactants and facilitate the SNAr reaction.[4][6]
By following these protocols, researchers can effectively synthesize a variety of 2-alkoxypyridine derivatives for applications in medicinal chemistry and materials science.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chempanda.com [chempanda.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(Benzyloxy)pyridine Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2-(benzyloxy)pyridine derivatives in material science. The unique electronic properties of the pyridine ring, combined with the synthetic versatility of the benzyloxy group, make these compounds promising candidates for development in organic electronics and catalysis.
Potential Applications in Organic Electronics
2-(Benzyloxy)pyridine derivatives are of growing interest in the field of organic electronics, particularly for their potential use in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine core suggests their suitability as host materials for phosphorescent emitters or as electron-transporting materials.[1] While specific data for 2-(benzyloxy)pyridine derivatives in OLEDs is still emerging, the performance of other pyridine-based materials indicates a strong potential for achieving efficient and stable devices.[1]
Photophysical Properties
The photophysical properties of 2-(benzyloxy)pyridine derivatives are crucial for their application in OLEDs. A study on 2-amino-3-benzyloxypyridine provides some insight into their fluorescence behavior. The fluorescence intensity is noted to be weak in non-polar solvents like cyclohexane and other aprotic solvents, while it is enhanced in protic solvents. This suggests a charge-transfer character in the excited state, a property that can be tuned by modifying substituents on the pyridine or benzyl ring to optimize emission characteristics.
Table 1: Photophysical Data of a Representative 2-(Benzyloxy)pyridine Derivative and Other Pyridine Derivatives for Comparison
| Compound | Application | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | External Quantum Efficiency (EQE_max) (%) | Luminance (cd/m²) | Reference |
| 2-amino-3-benzyloxypyridine | Potential Emitter | Solvent Dependent | Solvent Dependent | Not Reported | Not Reported | |
| Pyrene-Benzimidazole Derivative | Blue Emitter | ~350-400 | ~450-500 | 4.3 | 290 | [2] |
| Terpyridine Derivative | Red Phosphorescent Host | Not Reported | Not Reported | 20.9 | Not Reported | [3] |
| Pyridine-based Host (CzPyBF) | Green TADF Host | Not Reported | Not Reported | 20.3 | >1000 | [4] |
Note: Data for pyrene-benzimidazole, terpyridine, and CzPyBF derivatives are included for comparative purposes to indicate the potential performance of pyridine-based materials in OLEDs.
Applications in Catalysis
2-(Benzyloxy)pyridine derivatives can serve as ligands for transition metals, forming complexes that exhibit catalytic activity. For instance, iron(II) and cobalt(II) complexes of benzyloxy-substituted pyridine-bis-imine ligands have been shown to be active catalysts for ethylene polymerization.[5] The electronic properties of the pyridine ligand, influenced by the benzyloxy substituent, can modulate the activity and stability of the metal center.[5]
Table 2: Catalytic Performance of Benzyloxy-Substituted Pyridine-bis-imine Metal Complexes in Ethylene Polymerization
| Catalyst | Co-catalyst | Polymerization Activity | Resulting Polymer | Reference |
| Fe(II)-bis(imine)pyridine with benzyloxy substituent | Methylaluminoxane (MAO) | Active | Polyethylene | [5] |
| Co(II)-bis(imine)pyridine with benzyloxy substituent | Methylaluminoxane (MAO) | Active | Polyethylene | [5] |
Experimental Protocols
Synthesis of 2-(Benzyloxy)pyridine Derivatives
A general method for the synthesis of 2-(benzyloxy)pyridine involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a base. A specific example is the reaction of 4-chloropyridone with benzyl bromide.[6]
Protocol: Synthesis of 2-(Benzyloxy)pyridine
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-chloropyridone (1.0 eq) and benzyl bromide (1.1 eq) in a suitable solvent such as benzene.
-
Addition of Base: Add silver carbonate (Ag₂CO₃) (1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 30-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the silver salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-benzyloxypyridine derivative.
Caption: Synthetic workflow for 2-(benzyloxy)pyridine.
Photophysical Characterization
To evaluate the potential of 2-(benzyloxy)pyridine derivatives for optoelectronic applications, a thorough photophysical characterization is essential.[7]
Protocol: Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the synthesized 2-(benzyloxy)pyridine derivative in various solvents of different polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
UV-Vis Spectroscopy: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra using a spectrofluorometer, exciting at the λ_abs. Determine the maximum emission wavelength (λ_em).
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Fluorescence Lifetime: Measure the fluorescence lifetime (τ) using a time-correlated single-photon counting (TCSPC) system.
Caption: Workflow for photophysical characterization.
OLED Device Fabrication and Characterization
This protocol describes a general procedure for the fabrication of a multilayer OLED device using thermal evaporation.[1]
Protocol: OLED Fabrication
-
Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone.
-
Layer Deposition (in high vacuum < 10⁻⁶ Torr):
-
Deposit a Hole Injection Layer (HIL), e.g., HAT-CN (~10 nm).
-
Deposit a Hole Transport Layer (HTL), e.g., TAPC (~40 nm).
-
Co-evaporate the Emissive Layer (EML) consisting of a host material and a phosphorescent dopant. If using a 2-(benzyloxy)pyridine derivative as the host, co-evaporate it with an appropriate emitter (e.g., Ir(ppy)₃ for green emission) at a desired doping concentration (~20 nm).
-
Deposit an Electron Transport Layer (ETL), e.g., TPBi (~40 nm).
-
Deposit a thin Electron Injection Layer (EIL), e.g., LiF (~1 nm).
-
-
Cathode Deposition: Deposit a metal cathode, such as aluminum (Al) (~100 nm), through a shadow mask.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the external quantum efficiency (EQE).
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Allyloxy-and Benzyloxy-Substituted Pyridine-bis-imine Iron(II) and Cobalt(II) Complexes for Ethylene Polymerization -Macromolecular Research | Korea Science [koreascience.kr]
- 6. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(benzyloxy)pyridine. The following information is designed to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
Question 1: My reaction is producing a significant amount of a byproduct. How do I identify and minimize it?
Answer:
The most common and significant side reaction in the synthesis of 2-(benzyloxy)pyridine from 2-hydroxypyridine and a benzyl halide is the N-alkylation of the tautomeric 2-pyridone form. This leads to the formation of N-benzyl-2-pyridone as the primary impurity.[1][2]
Identification:
-
TLC Analysis: The O-alkylated product (2-(benzyloxy)pyridine) and the N-alkylated byproduct (N-benzyl-2-pyridone) will likely have different Rf values.
-
1H NMR Spectroscopy: The benzylic protons (CH2) will show a characteristic chemical shift. In 2-(benzyloxy)pyridine, these protons are adjacent to an oxygen atom, while in N-benzyl-2-pyridone, they are adjacent to a nitrogen atom, resulting in distinct chemical shifts.
Minimizing N-Alkylation:
The ratio of O- to N-alkylation is highly dependent on the reaction conditions.[2] To favor the desired O-alkylation, consider the following adjustments:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the regioselectivity. Using a non-polar solvent can favor O-alkylation, while polar solvents may favor N-alkylation. The counter-ion of the base can also influence the reaction outcome.
-
Catalysis: The use of specific catalysts can dramatically improve the selectivity for O-benzylation.
The following table summarizes conditions that have been shown to favor O-alkylation:
| Catalyst/Reagent System | Base | Solvent | Temperature (°C) | O:N Ratio | Yield (%) | Reference |
| ZnO, ZnCl2 | DIEA | Dioxane | 110 | Selective O-benzylation | up to 92% | (Zhou et al.) |
| XantPhosPdCl2 | K2CO3 | Toluene | - | >99:1 | Good | (Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles) |
| Ag2CO3 | - | Benzene | 30-80 | Selective O-benzylation | - | (Smith A. M.; et al. J. Med. Chem. 36, 8, 1993) |
Question 2: I am observing other minor byproducts in my reaction mixture. What could they be?
Answer:
Besides N-alkylation, other less common side reactions can occur:
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Debenzylation: The benzyl ether product can undergo cleavage of the benzyl group under certain conditions, particularly in the presence of strong acids or during catalytic hydrogenation, to yield 2-hydroxypyridine.[3][4] To avoid this, maintain neutral or basic conditions during workup and purification.
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Quaternary Salt Formation: The nitrogen atom of the desired product, 2-(benzyloxy)pyridine, is nucleophilic and can react with excess benzyl halide to form a quaternary pyridinium salt.[5][6] This can be minimized by using a stoichiometric amount of the benzylating agent.
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Dibenzyl Ether Formation: If your benzyl halide contains residual benzyl alcohol, or if some of the benzyl halide is hydrolyzed during the reaction, the resulting benzyl alcohol can be benzylated to form dibenzyl ether.[7] Using pure reagents and anhydrous conditions can prevent this.
Question 3: My reaction yield is low, even with high selectivity for the desired product. What are the possible causes and solutions?
Answer:
Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all the starting material has been consumed. If the reaction stalls, gentle heating (if compatible with the chosen conditions) may be beneficial.
-
Poor Quality Reagents: Ensure that your 2-hydroxypyridine, benzyl halide, base, and solvent are of high purity and anhydrous, as moisture can interfere with the reaction.
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Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. Refer to the experimental protocols for recommended parameters.
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Workup and Purification Issues: The desired product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous workup to prevent the product from becoming water-soluble. For purification, column chromatography on silica gel is typically effective for separating the O- and N-alkylated isomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of the N-alkylated byproduct?
A1: The formation of the N-alkylated byproduct is due to the tautomerism of 2-hydroxypyridine. It exists in equilibrium with its tautomer, 2-pyridone.[1][8] The resulting anion is an ambident nucleophile, meaning it can be attacked by an electrophile (the benzyl group) at two different positions: the oxygen atom (leading to the desired O-alkylation) or the nitrogen atom (leading to the undesired N-alkylation).[2]
Q2: Can I convert the undesired N-benzyl-2-pyridone byproduct back to the desired 2-(benzyloxy)pyridine?
A2: Direct conversion of N-benzyl-2-pyridone to 2-(benzyloxy)pyridine is not a standard or straightforward transformation. However, it is possible to isomerize 2-alkoxypyridines (O-alkylated) to N-alkyl-2-pyridones (N-alkylated), often promoted by heat or catalysts.[9] The reverse reaction is generally not favored. Therefore, it is more practical to optimize the initial synthesis for O-alkylation.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for confirming the structure of the final product and identifying the presence and quantity of any side products, particularly the N-alkylated isomer.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative purposes to separate and quantify the components of the reaction mixture.[10]
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes.
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Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and skin irritants. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle with care under an inert atmosphere. Other bases like potassium carbonate and DIEA should also be handled with appropriate care.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.
Experimental Protocols
Selective O-Benzylation of 2-Hydroxypyridine using a Zinc(II)-Mediated System
This protocol is adapted from a method shown to provide high yields of the O-alkylated product.
Materials:
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2-Hydroxypyridine
-
Benzyl chloride
-
Zinc oxide (ZnO)
-
Zinc chloride (ZnCl2), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Dioxane, anhydrous
Procedure:
-
To a reaction vessel, add 2-hydroxypyridine (1.0 eq), ZnO (1.1 eq), and anhydrous ZnCl2 (1.1 eq).
-
Add anhydrous dioxane to the vessel under an inert atmosphere (e.g., argon or nitrogen).
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Add DIEA (1.1 eq) to the suspension.
-
Add benzyl chloride (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)pyridine.
Visualizations
Caption: Reaction pathways in the synthesis of 2-(benzyloxy)pyridine.
Caption: Troubleshooting workflow for the synthesis of 2-(benzyloxy)pyridine.
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Benzyloxy)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(Benzyloxy)pyridine from common reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-(Benzyloxy)pyridine.
Issue 1: Contamination with N-Benzyl-2-pyridone
Question: My final product of 2-(Benzyloxy)pyridine is contaminated with a significant amount of a byproduct, which I suspect is N-benzyl-2-pyridone. How can I effectively separate these two isomers?
Answer:
N-benzyl-2-pyridone is a common byproduct in the synthesis of 2-(benzyloxy)pyridine, arising from the N-alkylation of the pyridone tautomer of 2-hydroxypyridine or rearrangement of the desired O-alkylated product. Due to their similar molecular weights, separation can be challenging but is achievable using column chromatography with an optimized solvent system. N-benzyl-2-pyridone is generally more polar than 2-(benzyloxy)pyridine.
Troubleshooting Workflow for N-Benzyl-2-pyridone Contamination
Caption: Workflow for separating 2-(benzyloxy)pyridine from N-benzyl-2-pyridone.
Issue 2: Presence of Unreacted Starting Materials
Question: My purified 2-(Benzyloxy)pyridine still shows the presence of unreacted benzyl alcohol and 2-chloropyridine (or other 2-halopyridine). How can I remove these?
Answer:
Unreacted starting materials can often be removed through a combination of aqueous workup and chromatography. Benzyl alcohol is more polar than the product and can be partially removed with aqueous washes. 2-chloropyridine is less polar and can be separated by column chromatography. An acid-base extraction can also be effective.
Troubleshooting Workflow for Removing Starting Materials
Technical Support Center: Optimization of Reaction Conditions for 2-(Benzyloxy)pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(benzyloxy)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(benzyloxy)pyridine?
A1: The most prevalent method for the synthesis of 2-(benzyloxy)pyridine is the Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxypyridine to form a pyridinoxide anion, which then acts as a nucleophile to attack benzyl halide (typically benzyl bromide or chloride), forming the desired ether.
Q2: What is the primary challenge in the synthesis of 2-(benzyloxy)pyridine from 2-hydroxypyridine?
A2: The principal challenge is controlling the regioselectivity of the alkylation. The pyridinoxide anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. This leads to a mixture of the desired O-alkylated product, 2-(benzyloxy)pyridine, and the N-alkylated byproduct, N-benzyl-2-pyridone.[1][2]
Q3: How can I favor the formation of the desired O-alkylated product, 2-(benzyloxy)pyridine?
A3: Several factors can be manipulated to favor O-alkylation over N-alkylation:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Using silver carbonate (Ag₂CO₃) has been shown to favor O-alkylation.[3][4] Phase-transfer catalysis (PTC) in a solid-liquid system with minimal water can also enhance O-alkylation by reducing the solvation of the oxygen anion.
-
Reaction Temperature: Moderate temperatures (e.g., 60-80 °C) are generally recommended.[4]
-
Leaving Group: The nature of the leaving group on the benzylating agent can influence the reaction. While benzyl bromide is common, other leaving groups might offer different selectivity.
Q4: What are some common side reactions to be aware of during the Williamson ether synthesis of 2-(benzyloxy)pyridine?
A4: Besides the formation of the N-alkylated isomer, other potential side reactions include:
-
Elimination: If using a secondary or tertiary alkyl halide (not typical for this synthesis), an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.
-
Solvent-Related Byproducts: When using solvents like DMF with a strong base like sodium hydride, undesired side reactions involving the solvent can occur.[5]
-
Debenzylation: Under certain conditions, the benzyl group can be cleaved from the desired product.
Q5: How can I purify 2-(benzyloxy)pyridine from the N-benzyl-2-pyridone byproduct?
A5: Purification can often be achieved using column chromatography on silica gel. The polarity of the two isomers is different, allowing for their separation. A common mobile phase is a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the specific reaction mixture and should be determined by thin-layer chromatography (TLC).
Troubleshooting Guides
Problem 1: Low Yield of 2-(Benzyloxy)pyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the purity of 2-hydroxypyridine and benzyl bromide. Impurities can inhibit the reaction. - Check Base Activity: If using sodium hydride, ensure it is fresh and has not been deactivated by moisture. - Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. |
| Formation of N-Benzyl-2-pyridone | - Optimize Base and Solvent: Refer to the data in Table 1 and consider using conditions known to favor O-alkylation, such as Ag₂CO₃ in benzene or a phase-transfer catalyst. - Control Temperature: Avoid excessively high temperatures which can favor N-alkylation. |
| Side Reactions | - Ensure Anhydrous Conditions: Moisture can quench the pyridinoxide intermediate. Use dry solvents and glassware. - Consider Alternative Solvents: If using DMF with NaH, be aware of potential side reactions with the solvent. Consider using THF or toluene.[5] |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer during extraction. - Careful Purification: Minimize product loss during column chromatography by using the appropriate column size and mobile phase. |
Problem 2: Predominant Formation of N-Benzyl-2-pyridone
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring N-Alkylation | - Change the Base: Strong, non-coordinating bases in polar aprotic solvents (e.g., NaH in DMF) can favor N-alkylation. Switch to a base that promotes O-alkylation like Ag₂CO₃.[3][4] - Alter the Solvent: Less polar solvents may favor O-alkylation. - Use a Phase-Transfer Catalyst: PTC can enhance the nucleophilicity of the oxygen atom, leading to preferential O-alkylation. |
| Thermodynamic vs. Kinetic Control | - N-alkylation is often the thermodynamically more stable product. Shorter reaction times and lower temperatures may favor the kinetically controlled O-alkylation product. |
Data Presentation
Table 1: Influence of Reaction Conditions on the O- vs. N-Alkylation of 2-Hydroxypyridine with Benzyl Bromide
| Base | Solvent | Temperature (°C) | Time (h) | O-Alkylation Yield (%) | N-Alkylation Yield (%) | Reference |
| NaH | DMF | RT - 80 | 2 - 12 | Variable, often significant N-alkylation | Variable, often significant | General observation |
| K₂CO₃ | Acetone | Reflux | 12 | Moderate | Moderate | General observation |
| Ag₂CO₃ | Benzene | 30 - 80 | Not specified | Good | Low | [3] |
| Cs₂CO₃ | DMF | 80 | 3 | High | Low | General observation |
| KOH / PTC¹ | Toluene | 80 | 4 | High | Low | General observation |
¹ PTC = Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of 2-(Benzyloxy)pyridine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
2-Hydroxypyridine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF) or Anhydrous Acetone
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq).
-
Dissolve the 2-hydroxypyridine in anhydrous DMF or acetone.
-
-
Deprotonation:
-
Using Sodium Hydride: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Using Potassium Carbonate: Add finely ground potassium carbonate (1.5 eq) to the solution.
-
-
Alkylation:
-
Cool the reaction mixture to 0 °C.
-
Slowly add benzyl bromide (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to separate 2-(benzyloxy)pyridine from the N-benzyl-2-pyridone byproduct and any unreacted starting materials.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(benzyloxy)pyridine as a solid or oil.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-(benzyloxy)pyridine.
References
Troubleshooting low yield in 2-(Benzyloxy)pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low yields, encountered during chemical reactions involving 2-(benzyloxy)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis of 2-(benzyloxy)pyridine from 2-hydroxypyridine and benzyl bromide is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in this synthesis are often due to a competing N-alkylation side reaction, incomplete deprotonation of 2-hydroxypyridine, or suboptimal reaction conditions. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Alkylation of the 2-pyridone tautomer at the nitrogen atom leads to the formation of the undesired N-benzyl-2-pyridone.[1][2]
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent is crucial in directing the reaction towards O-alkylation. Using a strong base like sodium hydride (NaH) or potassium tert-butoxide in a polar aprotic solvent such as DMF or DMSO can favor the formation of the alkoxide for the desired O-alkylation.[3] The use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetone or acetonitrile is also common.
-
Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to 100°C.[4] Lowering the temperature may help to improve the selectivity for O-alkylation over N-alkylation. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Order of Addition: Adding the benzyl bromide slowly to a pre-formed solution of the 2-hydroxypyridine and base can help to maintain a low concentration of the alkylating agent, which can favor the desired reaction pathway.
-
Purity of Reagents: Ensure that all reagents, including the 2-hydroxypyridine, benzyl bromide, and solvent, are pure and dry. Moisture can quench the base and hinder the reaction.[5]
Q2: I am observing a significant amount of N-benzyl-2-pyridone as a byproduct. How can I minimize its formation?
The formation of N-benzyl-2-pyridone is a common issue due to the ambident nucleophilic nature of the pyridone/hydroxypyridine anion.[1] The ratio of N- to O-alkylation is influenced by several factors.
Strategies to Enhance O-Alkylation Selectivity:
-
Counter-ion Effect: The choice of the cation from the base can influence the reaction's regioselectivity. Softer cations may favor N-alkylation, while harder cations may favor O-alkylation.
-
Alternative Alkylating Agents: While benzyl bromide is commonly used, other benzylating agents with different leaving groups could be explored.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst has been shown to improve the yield in Williamson ether syntheses, which may also help in improving the selectivity.[3]
Q3: My attempts to perform a lithiation and subsequent electrophilic quench on 2-(benzyloxy)pyridine are giving low yields. What could be the problem?
Low yields in this type of reaction can be attributed to several factors:
-
Incomplete Lithiation: Ensure that a strong enough base (like n-butyllithium or LDA) is used in a sufficient stoichiometric amount. The reaction should be carried out at low temperatures (typically -78 °C) in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Instability of the Lithiated Intermediate: The lithiated pyridine species can be unstable and may decompose if the temperature is not carefully controlled or if the electrophile is not added in a timely manner.
-
Side Reactions with the Benzyloxy Group: The benzylic protons can be acidic and may compete with the desired pyridine ring deprotonation. Additionally, the electrophile might react with the oxygen of the benzyloxy group.
-
Quenching Issues: The electrophile must be added carefully at low temperature, and the reaction should be allowed to warm to room temperature slowly.
Q4: I am struggling with the deprotection of the benzyl group from 2-(benzyloxy)pyridine. What are the recommended methods and potential pitfalls?
The debenzylation of 2-(benzyloxy)pyridine is a common step in multi-step syntheses.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[6]
-
Potential Issues: Catalyst poisoning can be a problem if the substrate contains sulfur-containing functional groups. In some cases, reduction of the pyridine ring can occur.[6] The choice of solvent (e.g., ethanol, ethyl acetate, or acetic acid) can influence the reaction outcome. Acetic acid has been found to facilitate N-benzyl deprotection in related systems.[6]
-
-
Acid-Mediated Cleavage: Strong acids like HBr or trifluoroacetic acid (TFA) can be used to cleave the benzyl ether.[7][8]
-
Potential Issues: These harsh conditions may not be suitable for substrates with other acid-sensitive functional groups.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Alkoxypyridines
| Entry | Pyridine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Benzyl Alcohol | KtBuO | 1,4-Dioxane | 98 | 18 | Good to Excellent | [9] |
| 2 | 2-Hydroxypyridine | Benzyl Bromide | NaH | DMF | RT - 100 | 1-8 | 50-95 | [3][4] |
| 3 | 2-Fluoropyridine | Benzyl Phenyl Sulfoxide & Tf₂O | - | - | - | - | - | [10] |
| 4 | 2-Hydroxypyridine | Organohalides | None | None | - | - | >99 (N-alkylation) | [11] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)pyridine via Williamson Ether Synthesis [9]
This protocol is a general procedure adapted from the synthesis of 2-alkoxypyridines.
-
Preparation: To a solution of benzyl alcohol (1.2 equivalents) in anhydrous 1,4-dioxane, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., argon).
-
Addition of Halopyridine: To this mixture, add 2-chloropyridine (1.0 equivalent).
-
Reaction: Equip the reaction vessel with a reflux condenser and heat the mixture to 98 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of 2-(Benzyloxy)pyridine via Catalytic Hydrogenolysis [6]
This is a general procedure for benzyl group deprotection.
-
Setup: In a flask suitable for hydrogenation, dissolve 2-(benzyloxy)pyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) (typically 5-10 mol% Pd).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times). Maintain the reaction under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2-hydroxypyridine. Further purification may be carried out by recrystallization or chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 2-(Benzyloxy)pyridine synthesis.
Caption: Competing pathways of N- vs. O-alkylation in the synthesis of 2-(benzyloxy)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyridine from Benzylamine Impurities
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of benzylamine impurities from pyridine synthesis.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for removing benzylamine impurities from a pyridine sample?
A1: The most common and effective methods for removing benzylamine impurities from pyridine include:
-
Acid-Base Extraction: This technique leverages the difference in basicity between pyridine and benzylamine to separate them.
-
Fractional Distillation: This method separates components of a liquid mixture based on differences in their boiling points.
-
Azeotropic Distillation: This involves adding an entrainer to form a lower-boiling azeotrope with one of the components, facilitating its removal.
-
Complexation: This method uses metal salts, such as copper (II) sulfate, to form a complex with the amine impurity, which can then be removed.
Q2: My pyridine compound is sensitive to acid. What is the best purification method to use?
A2: For acid-sensitive pyridine compounds, it is best to avoid acidic washes. A suitable alternative is a copper sulfate wash, which complexes with benzylamine without creating acidic conditions.[1] Another effective, non-acidic option is azeotropic removal using a rotary evaporator with a co-solvent like toluene.[1]
Q3: How can I confirm that the benzylamine impurity has been successfully removed?
A3: The purity of your pyridine sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting and quantifying volatile and semi-volatile impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying components in a mixture.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by analyzing the chemical shifts and integration of proton signals.
Q4: I'm observing a persistent emulsion during the acidic wash. How can I resolve this?
A4: Emulsions during extractions can be resolved by adding a small amount of brine (saturated aqueous NaCl solution). Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.[1]
Troubleshooting Guides
Issue 1: Low Purity of Pyridine After Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Acid Wash | Repeat the acidic wash with dilute HCl (1-5%) one or two more times.[1] | Complete removal of benzylamine, confirmed by TLC or GC-MS analysis. |
| Inefficient Distillation | Ensure the distillation apparatus is set up correctly with a fractionating column of adequate length. Optimize the heating rate to allow for proper separation. | Improved separation of pyridine from benzylamine, leading to higher purity of the collected pyridine fraction. |
| Co-distillation of Impurities | Consider using vacuum distillation to lower the boiling points and potentially improve separation.[7] | Better separation of pyridine from high-boiling impurities. |
| Incomplete Complexation | Ensure an adequate amount of copper sulfate solution is used. Continue washing until the aqueous layer no longer shows a deep blue or violet color change.[1][8] | Complete removal of benzylamine as a copper complex. |
Issue 2: Significant Yield Loss During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Loss in Aqueous Layer | During acid wash, ensure the pH is carefully controlled. Over-acidification can lead to the protonation and loss of the desired pyridine product into the aqueous layer. | Minimized loss of pyridine product into the aqueous phase, leading to higher recovery. |
| Azeotropic Removal of Product | When performing azeotropic distillation, carefully select the entrainer and monitor the distillation temperature to avoid co-distillation of the pyridine product with the impurity-entrainer azeotrope. | Selective removal of the benzylamine impurity, preserving the pyridine product. |
| Product Adsorption | If using chromatography, tailing of the basic pyridine compound on silica gel can lead to poor recovery. Add a small amount of a base like triethylamine to the eluent to mitigate this.[9] | Sharper elution peaks and improved recovery of the pyridine product from the column. |
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Estimated Purity Achievable |
| Acid-Base Extraction | Difference in basicity (pKa of benzylammonium is ~9.3, pyridinium is ~5.2).[7] | Simple, cost-effective, and efficient for removing basic impurities. | Not suitable for acid-sensitive compounds. Can lead to emulsions. | >99% (with multiple extractions) |
| Fractional Distillation | Difference in boiling points (Pyridine: 115°C, Benzylamine: 185°C).[7] | Effective for separating compounds with a significant difference in boiling points. | Can be time-consuming and may require specialized equipment for high efficiency. | >99.5% |
| Vacuum Distillation | Lowering the boiling points of the compounds under reduced pressure. | Allows for distillation at lower temperatures, which is beneficial for heat-sensitive compounds.[7] | Requires a vacuum pump and careful control of pressure. | >99.5% |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope with an added entrainer (e.g., toluene).[7] | Can be effective for separating compounds with close boiling points. | Requires an additional step to remove the entrainer. | >99% |
| Copper Sulfate Wash | Formation of a water-soluble copper-amine complex.[1][8] | Mild conditions, suitable for acid-sensitive compounds.[1] | May require multiple washes for complete removal. Can introduce metal ion impurities. | >98% |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Benzylamine Removal
Objective: To remove benzylamine from a pyridine sample by exploiting the difference in basicity.
Materials:
-
Crude pyridine containing benzylamine
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Dilute hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude pyridine sample in an equal volume of the organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) will contain the protonated benzylamine and some protonated pyridine.
-
Drain the aqueous layer.
-
Repeat the acid wash (steps 3-6) two more times to ensure complete removal of benzylamine.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any remaining water-soluble compounds.
-
Drain the organic layer into a clean, dry flask and add anhydrous sodium sulfate to dry the solution.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified pyridine.
Protocol 2: Fractional Distillation for Benzylamine Removal
Objective: To separate pyridine from the higher-boiling benzylamine impurity.
Materials:
-
Crude pyridine containing benzylamine
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude pyridine sample and a few boiling chips into the distillation flask.
-
Heat the flask gently using the heating mantle.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Monitor the temperature at the top of the column. The temperature should plateau at the boiling point of pyridine (115°C).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of pyridine. This is the purified product.
-
Once the temperature begins to rise significantly above the boiling point of pyridine, stop the distillation or change the receiving flask to collect the benzylamine fraction separately.
-
Allow the apparatus to cool completely before dismantling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-(Benzyloxy)pyridine in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of 2-(Benzyloxy)pyridine in various solution-based experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 2-(Benzyloxy)pyridine in solution.
Issue 1: Unexpected Degradation of 2-(Benzyloxy)pyridine in Solution
Question: I am observing the degradation of my 2-(Benzyloxy)pyridine in solution, confirmed by the appearance of new spots on TLC or extra peaks in my LC-MS/GC-MS. What are the likely causes and how can I mitigate this?
Answer: The primary cause of 2-(Benzyloxy)pyridine degradation is the cleavage of the benzyl ether bond, a reaction known as debenzylation. This is most commonly catalyzed by acidic conditions. The stability of the compound is also influenced by the solvent, temperature, and exposure to light.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic Conditions | The ether oxygen in 2-(Benzyloxy)pyridine can be protonated by acids, making the benzylic carbon susceptible to nucleophilic attack and cleavage. This results in the formation of 2-hydroxypyridine and a benzyl cation, which can then react with other species in the solution. | - Maintain a neutral or slightly basic pH (pH 7-9).- If acidic conditions are necessary for your reaction, consider using the mildest possible acid and the lowest effective concentration.- Perform the reaction at a lower temperature to reduce the rate of debenzylation. |
| Choice of Solvent | Protic solvents, especially in the presence of trace acids, can facilitate debenzylation. Some solvents may also contain acidic impurities. | - Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile when possible.- If a protic solvent like methanol or ethanol is required, ensure it is of high purity and neutral.- For long-term storage, consider dissolving the compound in a non-polar aprotic solvent. |
| Elevated Temperature | Higher temperatures accelerate the rate of chemical reactions, including degradation pathways. | - Conduct experiments at the lowest feasible temperature.- For storage of solutions, keep them at 2-8°C and protect from light.[1] |
| Photodegradation | Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[2] This can lead to complex reaction pathways and the formation of various byproducts. | - Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.- Minimize exposure to ambient light during experimental setup and execution. |
| Presence of Oxidizing Agents | Strong oxidizing agents can potentially oxidize the pyridine ring or the benzyl group. | - Avoid the use of strong oxidizing agents unless they are a required part of the reaction chemistry.- Ensure that solvents are free from peroxides. |
Troubleshooting Workflow for Unexpected Degradation:
References
Technical Support Center: Oxidation of Benzyloxypyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-oxidation of benzyloxypyridine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of benzyloxypyridine derivatives to their corresponding N-oxides.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a low conversion of the benzyloxypyridine starting material, even after an extended reaction time. What are the potential causes and solutions?
Answer: Several factors can contribute to a low or incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Oxidant: Ensure the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide) is fresh and has not degraded. Peroxy acids, in particular, can lose their potency over time.[1] Commercially available m-CPBA is often a mixture with m-chlorobenzoic acid and water for stability.[1]
-
Solvent: Use anhydrous and high-purity solvents, as the presence of water can sometimes interfere with the reaction, depending on the chosen oxidant.
-
-
Reaction Conditions:
-
Temperature: While many N-oxidations proceed at room temperature, some substrates may require gentle heating.[2] However, excessive heat can promote side reactions. A typical temperature range is between room temperature and 60-85°C.[2]
-
Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. A slight excess of the oxidant (typically 1.1 to 1.5 equivalents) is often used.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Substrate Reactivity:
-
The electronic nature of substituents on the pyridine ring can influence the nucleophilicity of the nitrogen atom. Electron-withdrawing groups can decrease the reaction rate.
-
Steric hindrance from bulky groups near the nitrogen atom can also slow down the reaction.[3]
-
Issue 2: Formation of Multiple Products and Low Yield of N-Oxide
Question: My reaction has resulted in a complex mixture of products with a low yield of the desired benzyloxypyridine N-oxide. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge in the oxidation of benzyloxypyridine derivatives. The primary side reactions to consider are debenzylation and over-oxidation of the pyridine ring.
-
Debenzylation:
-
Problem: The benzyl ether linkage can be sensitive to oxidative conditions, leading to cleavage and the formation of the corresponding hydroxypyridine N-oxide and benzaldehyde or benzoic acid. This is a significant potential pitfall.
-
Solutions:
-
Milder Oxidizing Agents: Choose a milder or more selective oxidizing agent. While m-CPBA is generally effective, other reagents like sodium perborate or urea-hydrogen peroxide might offer better selectivity in some cases.[1][4]
-
Controlled Reaction Conditions: Avoid high temperatures and prolonged reaction times. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
pH Control: In some instances, the acidity of the reaction medium can contribute to ether cleavage. Using a buffered system or a non-acidic oxidant may be beneficial.
-
-
-
Over-oxidation of the Pyridine Ring:
-
Problem: The pyridine ring itself can be susceptible to oxidation, especially under harsh conditions, leading to ring-opened products and a decrease in the desired N-oxide yield.
-
Solutions:
-
Avoid Excess Oxidant: Use a controlled amount of the oxidizing agent (1.1-1.5 equivalents). A large excess can promote over-oxidation.
-
Temperature Control: Maintain a controlled temperature throughout the reaction. Runaway temperatures can lead to degradation.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying the benzyloxypyridine N-oxide from the reaction mixture. What are some effective purification strategies?
Answer: The purification of pyridine N-oxides can be challenging due to their polarity and potential co-elution with byproducts.
-
Work-up Procedure:
-
Quenching Excess Oxidant: After the reaction is complete, it is crucial to quench any remaining oxidizing agent. This can be done by adding a reducing agent like sodium thiosulfate or sodium sulfite solution.
-
Removal of Acidic Byproducts: If a peroxy acid like m-CPBA was used, the corresponding carboxylic acid (e.g., m-chlorobenzoic acid) will be a major byproduct. This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[5]
-
-
Purification Techniques:
-
Crystallization: If the N-oxide is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is commonly used. Due to the polar nature of N-oxides, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a higher proportion of the polar solvent) is often required.
-
Acid-Base Extraction: The basicity of the pyridine N-oxide (pKa ≈ 0.8-1.0) is significantly lower than that of the starting pyridine (pKa ≈ 5.2). This difference can sometimes be exploited for separation through careful acid-base extraction, although it can be challenging.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the N-oxidation of benzyloxypyridines?
A1: The choice of oxidizing agent depends on the specific substrate and the desired selectivity. m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and generally effective reagent for this transformation.[4][6] However, for substrates prone to debenzylation, milder reagents such as hydrogen peroxide in acetic acid, or in combination with a catalyst, may be preferable.[4] A comparison of different oxidants for 3-substituted pyridines showed that m-CPBA gave the highest yields.[4][6]
Q2: How does the position of the benzyloxy group on the pyridine ring affect the N-oxidation reaction?
A2: The position of the benzyloxy group can influence the reactivity of the pyridine nitrogen through electronic and steric effects.
-
2- and 4-Benzyloxypyridine: The oxygen of the benzyloxy group can donate electron density to the ring through resonance, which can slightly increase the nucleophilicity of the nitrogen atom and facilitate N-oxidation.
-
3-Benzyloxypyridine: The electronic effect of a 3-benzyloxy group is primarily inductive and electron-withdrawing, which can slightly decrease the nucleophilicity of the nitrogen and may require slightly more forcing reaction conditions compared to the 2- and 4-isomers.
-
Steric Effects: A benzyloxy group at the 2-position may introduce some steric hindrance, potentially slowing down the rate of N-oxidation compared to the 3- and 4-isomers, especially if other bulky substituents are present.
Q3: Can I oxidize a benzyloxypyridine that has other functional groups?
A3: Yes, but the choice of oxidizing agent is critical to avoid unwanted side reactions with other functional groups. Peroxy acids like m-CPBA can also oxidize other functionalities such as alkenes (to epoxides), sulfides (to sulfoxides and sulfones), and aldehydes (to carboxylic acids).[1] If your molecule contains these groups, you may need to use a more selective N-oxidation method or protect the sensitive functional groups before carrying out the oxidation.
Q4: My benzyloxypyridine N-oxide product appears to be unstable. How should I handle and store it?
A4: Pyridine N-oxides are generally stable compounds. However, they are often hygroscopic and can absorb moisture from the air. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Some N-oxides can be sensitive to light, so storage in an amber vial is advisable.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the N-Oxidation of 3-Substituted Pyridines
| Oxidizing Agent | Method | Substrate (R=) | Yield (%) |
| H₂O₂ (30%) in Glacial Acetic Acid | A | -CH₂CO₂Et | 45 |
| m-Chloroperoxybenzoic acid (m-CPBA) | B | -CH₂CO₂Et | 80 |
| Sodium Perborate Monohydrate | C | -CH₂CO₂Et | 25 |
| Potassium Peroxymonosulfate (Oxone®) | D | -CH₂CO₂Et | 40 |
| Magnesium Monoperoxyphthalate | F | -CH₂CO₂Et | 55 |
| H₂O₂ (30%) in Glacial Acetic Acid | A | -CH₃ | 50 |
| m-Chloroperoxybenzoic acid (m-CPBA) | B | -CH₃ | 85 |
| Sodium Perborate Monohydrate | C | -CH₃ | 30 |
| Potassium Peroxymonosulfate (Oxone®) | D | -CH₃ | 45 |
| Magnesium Monoperoxyphthalate | F | -CH₃ | 60 |
Data adapted from a comparative study on 3-substituted pyridines.[6] Yields are indicative and may vary for benzyloxypyridine derivatives.
Experimental Protocols
General Protocol for the N-Oxidation of 2-Benzyloxypyridine using Perbenzoic Acid
This protocol is adapted from a literature procedure for the synthesis of 2-benzyloxy-pyridine-N-oxide.[7]
-
Reaction Setup: Dissolve 2-benzyloxypyridine (1 equivalent) in a suitable solvent such as chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxidant: To this solution, add a solution of perbenzoic acid (1.5 equivalents) in chloroform.
-
Reaction: Allow the reaction mixture to stand at room temperature. Monitor the progress of the reaction by TLC. The reaction may take several days to reach completion.
-
Work-up:
-
Wash the reaction mixture successively with an excess of sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
The crystalline residue can be slurried with a mixture of ethyl acetate and hexane and collected by filtration to yield the 2-benzyloxy-pyridine N-oxide.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Mandatory Visualization
References
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in 2-(Benzyloxy)pyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cross-coupling reactions with 2-(benzyloxy)pyridine substrates. The unique structure of this substrate, featuring a coordinating pyridine nitrogen, presents specific hurdles that can lead to catalyst deactivation and diminished reaction performance.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving 2-(benzyloxy)pyridine substrates often problematic?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that effectively poison the catalyst and halt the catalytic cycle.[1][2] This phenomenon is a well-documented issue for 2-substituted pyridines, often referred to as the "2-pyridyl problem."[1]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation include:
-
Low or no product yield: The most obvious indicator that the catalyst is not performing optimally.
-
Reaction stalling: The reaction proceeds initially but stops before the starting material is fully consumed. This can be monitored by techniques like TLC or LC-MS.
-
Formation of palladium black: A fine black precipitate indicates that the soluble active palladium catalyst has agglomerated into inactive metallic palladium.[1]
-
Inconsistent results: High variability in yield between seemingly identical reaction setups can point to issues with catalyst activity.
Q3: What are the primary deactivation pathways for the palladium catalyst in these reactions?
A3: The main catalyst deactivation pathways include:
-
Pyridine Coordination: The nitrogen of the 2-(benzyloxy)pyridine substrate binds to the palladium center, inhibiting the coordination of reactants and preventing key steps like oxidative addition and reductive elimination.[1][2]
-
Formation of Inactive Dimers/Aggregates: The active catalyst species can form inactive dimeric or polymeric structures, which can precipitate as palladium black.[1]
-
Ligand Degradation: Under certain reaction conditions, the phosphine ligands themselves can degrade, leading to an unstable palladium center that is more prone to deactivation.
Q4: How can I minimize catalyst deactivation when working with 2-(benzyloxy)pyridine?
A4: Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]
-
Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts to ensure the efficient and rapid generation of the active catalytic species in situ.[1]
-
Optimization of Reaction Conditions: Carefully screen bases, solvents, and temperature to find a balance that promotes the desired reaction pathway while minimizing deactivation.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) to prevent oxygen-induced side reactions like homocoupling and catalyst degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cross-coupling experiments with 2-(benzyloxy)pyridine and provides actionable solutions.
Issue 1: Low to No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Use sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ to block the pyridine nitrogen from coordinating to the palladium.[1] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If using a 2-chloro-(benzyloxy)pyridine, consider switching to the corresponding bromide or iodide, which have weaker carbon-halogen bonds and are more reactive.[1] 2. Increase Reaction Temperature: Carefully raise the temperature in 10-20 °C increments, while monitoring for any signs of substrate or catalyst decomposition.[1] |
| Poor Reagent Quality | 1. Use Fresh Reagents: Ensure all reagents, especially the palladium catalyst, ligand, and base, are fresh and have been stored under appropriate conditions. 2. Purify Solvents and Reagents: Use freshly distilled and degassed solvents. Ensure the 2-(benzyloxy)pyridine and coupling partner are pure. |
| Suboptimal Base | 1. Screen Different Bases: The choice of base is critical. For Suzuki-Miyaura reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. |
Issue 2: Formation of Significant Byproducts
Possible Byproducts & Solutions
| Byproduct | Possible Cause & Recommended Action |
| Homocoupling of Coupling Partner | Cause: Often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst. Action: 1. Thoroughly Degas: Ensure the reaction mixture and solvents are rigorously degassed. 2. Use a Pd(0) Source or Efficient Pre-catalyst: This minimizes the presence of Pd(II) species that can facilitate homocoupling.[1] |
| Dehalogenation of 2-(Benzyloxy)pyridine | Cause: The halide is replaced by a hydrogen atom, often favored at higher temperatures. Action: 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. 2. Lower Reaction Temperature: If possible, reducing the reaction temperature may suppress this side reaction.[1] |
| Protodeboronation (in Suzuki-Miyaura) | Cause: The boronic acid group is replaced by a hydrogen atom, a common side reaction for pyridylboronic acids. Action: 1. Use Anhydrous Conditions: Minimize the amount of water in the reaction. 2. Switch to a Boronic Ester or Trifluoroborate Salt: These are often more stable than the corresponding boronic acids. |
Data Presentation
The following tables provide a generalized comparison of how different reaction parameters can influence the outcome of cross-coupling reactions with 2-pyridyl substrates. The exact yields will be substrate-dependent and require optimization.
Table 1: Generalized Effect of Ligand Choice on Yield in Suzuki-Miyaura Coupling of 2-Bromo(benzyloxy)pyridine
| Ligand | Steric Bulk | Electron Donating Ability | Typical Yield Range (%) | Notes |
| PPh₃ | Low | Moderate | 10-40 | Often insufficient to prevent pyridine coordination. |
| P(t-Bu)₃ | High | High | 60-85 | Increased bulk and electron density improves performance. |
| SPhos | Very High | High | 80-95 | Buchwald ligand designed for challenging couplings. |
| XPhos | Very High | High | 85-98 | Often provides the highest yields for difficult substrates. |
Table 2: Generalized Effect of Base and Catalyst Loading in Buchwald-Hartwig Amination of 2-Bromo(benzyloxy)pyridine with a Secondary Amine
| Base | Catalyst Loading (mol%) | Typical Yield Range (%) | Notes |
| K₂CO₃ | 2 | 20-50 | Often too weak for efficient deprotonation of the amine-palladium complex. |
| K₃PO₄ | 2 | 40-70 | A stronger inorganic base that can be effective in some cases. |
| NaOtBu | 1 | 85-98 | A strong, non-nucleophilic base that is highly effective but can be sensitive to some functional groups. |
| LHMDS | 1 | 80-95 | Another strong, non-nucleophilic base that can be used as an alternative to NaOtBu. |
Experimental Protocols
The following are representative protocols that can be adapted for cross-coupling reactions of 2-(benzyloxy)pyridine. Note: These are general procedures and should be optimized for your specific substrates and reaction scale. Always perform reactions under an inert atmosphere (argon or nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
2-Bromo(benzyloxy)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo(benzyloxy)pyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
2-Bromo(benzyloxy)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.2-4.4 mol%)
-
NaOtBu (1.4 equiv)
-
Degassed toluene
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill with argon.
-
Add degassed toluene and stir for 10 minutes.
-
Add the amine, followed by the 2-bromo(benzyloxy)pyridine, and finally the NaOtBu.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Visualizations
Catalyst Deactivation Pathway
Caption: The primary catalyst deactivation pathway in 2-(benzyloxy)pyridine cross-coupling reactions.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in 2-(benzyloxy)pyridine cross-coupling.
References
Technical Support Center: Work-up Procedures for 2-(Benzyloxy)pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the work-up and purification of 2-(Benzyloxy)pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental work-up of 2-(Benzyloxy)pyridine, typically synthesized via the Williamson ether synthesis.
Issue 1: Low Yield of 2-(Benzyloxy)pyridine After Work-up
Question: I have completed the synthesis of 2-(Benzyloxy)pyridine, but my final yield after work-up is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields of 2-(Benzyloxy)pyridine can stem from several factors during the reaction and subsequent work-up. The primary synthetic route is the Williamson ether synthesis, which involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a base, or the reaction of 2-pyridone with a benzyl halide.[1][2] Key areas to investigate include incomplete reaction, side reactions, and product loss during extraction and purification.
Potential Causes and Troubleshooting Steps:
-
Incomplete Reaction:
-
Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the 2-hydroxypyridine or benzyl alcohol, leading to a lower concentration of the nucleophile. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3][4]
-
Reaction Time/Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TTC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[3]
-
-
Side Reactions:
-
E2 Elimination: A common side reaction in Williamson ether synthesis is the elimination of HBr from benzyl bromide to form stilbene, particularly if the reaction is run at a high temperature.[3][5] Using a less hindered base and maintaining a moderate reaction temperature can minimize this.
-
C-Alkylation: While less common with benzyl halides, the ambident nature of the 2-pyridone anion can lead to some C-alkylation.[2][3] Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.[3]
-
-
Product Loss During Work-up:
-
Emulsion Formation: During aqueous extraction, emulsions can form, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[6]
-
Insufficient Extraction: 2-(Benzyloxy)pyridine has some polarity. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous layer.[4]
-
Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic aqueous solutions during work-up could potentially lead to some hydrolysis of the ether linkage. Neutralize the reaction mixture before extensive aqueous washes if possible.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities on TLC and NMR analysis. What are the likely impurities and how can I remove them?
Answer:
The nature of the impurities will depend on the specific synthetic route and reaction conditions. Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvent.
Common Impurities and Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| Unreacted 2-chloropyridine | Incomplete reaction. | Acid-Base Extraction: Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic 2-chloropyridine will be protonated and move to the aqueous layer.[7][8] Neutralize the organic layer with a bicarbonate wash afterward. |
| Unreacted Benzyl Alcohol | Incomplete reaction or use of excess reagent. | Aqueous Wash: Benzyl alcohol has some water solubility and can be partially removed by washing with water or brine. Column Chromatography: This is the most effective method for removing residual benzyl alcohol. |
| Benzyl Bromide | Incomplete reaction or use of excess reagent. | Aqueous Wash: Benzyl bromide can be hydrolyzed by washing with an aqueous base like sodium bicarbonate. Column Chromatography: Effective for complete removal. |
| Pyridine/Triethylamine (if used as base/catalyst) | Additive in the reaction. | Acid-Base Extraction: Wash the organic layer with dilute acid (e.g., 1M HCl or 10% CuSO4 solution) to remove the basic amine.[8] |
| Stilbene (from E2 elimination) | Side reaction. | Column Chromatography: Stilbene is non-polar and can typically be separated from the more polar 2-(benzyloxy)pyridine on silica gel. |
| N-benzylated pyridone (from C-alkylation) | Side reaction. | Column Chromatography: This isomer can often be separated by careful column chromatography. |
Experimental Protocol: Standard Acid-Base Extraction for Amine Removal
-
Dilute the organic reaction mixture with a suitable solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL for a 100 mL organic layer).
-
Combine the aqueous layers and set them aside for proper disposal.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: My column chromatography purification of 2-(Benzyloxy)pyridine is showing significant tailing. How can I improve the separation?
A1: Tailing of basic compounds like pyridines on silica gel (which is acidic) is a common issue.[7] To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine to the solvent mixture (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
Q2: During the aqueous work-up, a persistent emulsion formed. What is the best way to handle this?
A2: Emulsions are common when working with mixtures containing salts and polar organic solvents. Here are several techniques to try, starting with the simplest:
-
Add Brine: Add a significant amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (10-30 minutes) can allow the layers to separate.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can help to break up the fine droplets that form the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.
Q3: Can I use distillation to purify 2-(Benzyloxy)pyridine?
A3: 2-(Benzyloxy)pyridine is a relatively high-boiling liquid or a low-melting solid. While vacuum distillation is a potential purification method for liquids, column chromatography is generally preferred for this compound on a laboratory scale as it is more effective at removing non-volatile impurities and byproducts with similar boiling points.
Q4: What is a typical work-up procedure for a Williamson ether synthesis of 2-(Benzyloxy)pyridine from 2-chloropyridine and benzyl alcohol?
A4: A general work-up procedure is as follows:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a solid base like NaH was used, quench the excess base carefully by the slow addition of water or isopropanol.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.[4]
-
Separate the organic and aqueous layers in a separatory funnel.
-
Extract the aqueous layer two more times with ethyl acetate.[4]
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[4][9]
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for the work-up and purification of 2-(Benzyloxy)pyridine.
Caption: A logical flowchart for the systematic removal of common impurities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
Purity Analysis of 2-(Benzyloxy)pyridine: A Comparative Guide to HPLC, TLC, and GC Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) for the purity analysis of 2-(benzyloxy)pyridine. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, ensuring the quality and consistency of this important chemical intermediate.
Introduction
2-(Benzyloxy)pyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical parameter that can significantly impact the yield and quality of subsequent reactions and the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control. This guide compares the utility of three common chromatographic techniques—HPLC, TLC, and GC—for the qualitative and quantitative assessment of 2-(benzyloxy)pyridine purity.
Potential impurities in 2-(benzyloxy)pyridine can originate from the synthetic route, which typically involves the reaction of 2-chloropyridine with benzyl alcohol. These impurities may include unreacted starting materials and byproducts from side reactions such as debenzylation.
Potential Impurities:
-
2-Chloropyridine (Starting Material)
-
Benzyl Alcohol (Starting Material)
-
2-Hydroxypyridine (Debenzylation Product)
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the required sensitivity, resolution, sample throughput, and the nature of the impurities to be detected.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | High-pressure separation in a packed column based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation on a thin layer of adsorbent material based on differential migration with a liquid mobile phase. | Separation in a capillary column based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Primary Use | Quantitative analysis, high-resolution separation, purity determination. | Qualitative analysis, reaction monitoring, rapid screening. | Analysis of volatile and thermally stable compounds, impurity profiling. |
| Sensitivity | High (ng to pg level). | Low to moderate (µg to ng level). | Very high (pg to fg level). |
| Resolution | Excellent. | Moderate. | Excellent. |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per plate (multiple samples). | 5-15 minutes per sample. |
| Cost | High initial investment, moderate running costs. | Low initial and running costs. | High initial investment, low to moderate running costs. |
| Quantification | Highly accurate and precise. | Semi-quantitative at best. | Highly accurate and precise. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed to be a stability-indicating assay for 2-(benzyloxy)pyridine, capable of separating it from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of 2-(benzyloxy)pyridine in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Chromatographic Data (Hypothetical):
| Compound | Retention Time (Rt) (min) | Relative Retention Time (RRT) | Purity by Area % |
| 2-Hydroxypyridine | 3.5 | 0.29 | Impurity |
| 2-Chloropyridine | 5.8 | 0.48 | Impurity |
| Benzyl Alcohol | 8.2 | 0.68 | Impurity |
| 2-(Benzyloxy)pyridine | 12.0 | 1.00 | >99.0 |
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and cost-effective method for the qualitative assessment of 2-(benzyloxy)pyridine purity and for monitoring the progress of its synthesis.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): Ethyl acetate / Hexane (30:70, v/v).
-
Sample Preparation: Dissolve a small amount of the 2-(benzyloxy)pyridine sample in a volatile solvent like dichloromethane or ethyl acetate (concentration of approximately 1 mg/mL).
-
Application: Spot a small volume (1-2 µL) of the sample solution onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light at 254 nm. 2-(Benzyloxy)pyridine and potential aromatic impurities will appear as dark spots against a fluorescent background.
-
Stain the plate in an iodine chamber for visualization of a broader range of organic compounds.
-
Expected TLC Data (Hypothetical):
| Compound | Retention Factor (Rf) | Visualization |
| 2-Hydroxypyridine | 0.15 | UV active, Iodine stain |
| 2-Chloropyridine | 0.65 | UV active |
| Benzyl Alcohol | 0.40 | Iodine stain |
| 2-(Benzyloxy)pyridine | 0.55 | UV active, Iodine stain |
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile impurities and can provide high-resolution separation and sensitive detection.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A polar capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Final Temperature: 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C (FID)
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Prepare a solution of 2-(benzyloxy)pyridine in a suitable solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Expected GC Data (Hypothetical):
| Compound | Retention Time (Rt) (min) | Purity by Area % |
| 2-Chloropyridine | 4.2 | Impurity |
| Benzyl Alcohol | 5.5 | Impurity |
| 2-Hydroxypyridine | 7.8 (may show tailing) | Impurity |
| 2-(Benzyloxy)pyridine | 10.5 | >99.5 |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of 2-(benzyloxy)pyridine.
The logical relationship between the analytical techniques for a comprehensive purity assessment is outlined below.
Conclusion
The selection of an analytical method for determining the purity of 2-(benzyloxy)pyridine should be guided by the specific requirements of the analysis.
-
TLC is a simple, rapid, and inexpensive tool for qualitative screening and for monitoring the progress of chemical reactions.
-
HPLC is the method of choice for accurate and precise quantitative purity determination and for establishing a detailed impurity profile. Its high resolution makes it ideal for separating closely related substances.
-
GC is highly suitable for the analysis of volatile starting materials and impurities, offering excellent sensitivity and resolution for these compounds.
For comprehensive quality control in a drug development setting, a combination of these techniques is often employed. TLC can be used for in-process checks, while HPLC provides the definitive quantitative purity data for batch release. GC analysis can be valuable for specifically targeting and quantifying volatile residual starting materials. The protocols and comparative data presented in this guide provide a solid foundation for the development and implementation of robust analytical strategies for 2-(benzyloxy)pyridine.
A Comparative Guide to the Spectroscopic Analysis of 2-(Benzyloxy)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the available quantitative data for 2-(benzyloxy)pyridine and its analogs.
Table 1: Mass Spectrometry Data for 2-(Benzyloxy)pyridine (Predicted)
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 186.09134 |
| [M+Na]⁺ | 208.07328 |
| [M-H]⁻ | 184.07678 |
| [M+NH₄]⁺ | 203.11788 |
| [M+K]⁺ | 224.04722 |
| [M+H-H₂O]⁺ | 168.08132 |
| [M+HCOO]⁻ | 230.08226 |
| [M+CH₃COO]⁻ | 244.09791 |
| [M]⁺ | 185.08351 |
| [M]⁻ | 185.08461 |
Data sourced from PubChemLite.[1]
Table 2: ¹H NMR Data for 2-Benzylpyridine (Analog)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.54 | d | Pyridine H |
| 7.535 | t | Pyridine H |
| 7.35 - 7.18 | m | Phenyl H, Pyridine H |
| 7.09 | d | Pyridine H |
| 4.153 | s | CH₂ |
Solvent: CDCl₃, Frequency: 89.56 MHz.[2]
Table 3: ¹³C NMR Data for 2-Benzylpyridine (Analog)
| Chemical Shift (ppm) |
| 161.4 |
| 149.3 |
| 139.6 |
| 136.4 |
| 129.0 |
| 128.5 |
| 126.3 |
| 122.9 |
| 121.1 |
| 44.5 |
Solvent: CDCl₃.[3]
Table 4: ¹H NMR Data for 2-Amino-3-benzyloxypyridine (Analog)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.85 | dd | Pyridine H |
| 7.45 - 7.30 | m | Phenyl H |
| 6.95 | dd | Pyridine H |
| 6.65 | t | Pyridine H |
| 5.15 | s | OCH₂ |
| 4.80 | br s | NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the analyte.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed and referenced to the solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to facilitate ionization.
-
Ionization: ESI in positive ion mode is typically effective for this class of compounds.
-
Mass Analysis: The instrument is operated in full scan mode to detect the parent ion and in tandem MS (MS/MS) mode to obtain fragmentation data.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like 2-(benzyloxy)pyridine.
Caption: Workflow for Spectroscopic Analysis.
References
Comparative study of different synthetic routes to 2-(Benzyloxy)pyridine.
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(Benzyloxy)pyridine is a valuable building block in the pharmaceutical industry, and its synthesis can be achieved through several distinct routes. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
This comparative analysis focuses on three primary synthetic methodologies for 2-(Benzyloxy)pyridine: the Williamson ether synthesis, the Mitsunobu reaction, and synthesis from 2-halopyridines. Each approach offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, reagent toxicity, and ease of purification.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Hydroxypyridine, Benzyl Halide | Strong Base (e.g., NaH, K₂CO₃, Ag₂CO₃) | 60-95 | Varies with base (e.g., RT to reflux) | Versatile, high yields, readily available starting materials | Use of strong bases can be hazardous, potential for N-alkylation byproduct, can require harsh conditions.[1][2][3] |
| Mitsunobu Reaction | 2-Hydroxypyridine, Benzyl Alcohol | PPh₃, DEAD or DIAD | 70-90 | Mild (0 °C to RT) | Mild reaction conditions, high stereospecificity (if applicable) | Stoichiometric amounts of reagents required, formation of byproducts (phosphine oxide, hydrazine derivative) can complicate purification.[4][5][6][7] |
| From 2-Halopyridine | 2-Chloropyridine or 2-Bromopyridine, Benzyl Alcohol/Sodium Benzylate | Base (e.g., KOH) or pre-formed alkoxide | ~50-97 | Reflux | Readily available starting materials, can be high yielding. | May require high temperatures, potential for side reactions. |
| Phase-Transfer Catalysis (PTC) | 2-Hydroxypyridine, Benzyl Halide | Base (e.g., K₂CO₃), Phase-Transfer Catalyst (e.g., TBAB) | High | Mild, biphasic conditions | Avoids the need for anhydrous solvents, can increase reaction rates, environmentally friendly.[8][9][10][11] | Catalyst may need to be separated from the product. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes to 2-(Benzyloxy)pyridine.
Figure 1: Workflow for the Williamson Ether Synthesis of 2-(Benzyloxy)pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-(Benzyloxy)pyridine Reactivity in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-(benzyloxy)pyridine with other substituted pyridines in fundamental organic reactions critical to medicinal chemistry and materials science. By examining nucleophilic aromatic substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, this document aims to inform substrate selection and reaction optimization.
Executive Summary
2-(Benzyloxy)pyridine presents a unique reactivity profile governed by the interplay of the electron-withdrawing pyridine nitrogen and the electron-donating, yet sterically bulky, benzyloxy group. Compared to halopyridines, it is generally less reactive in traditional nucleophilic aromatic substitution but can participate in metal-catalyzed cross-coupling reactions. Its reactivity in electrophilic aromatic substitution is expected to be low, with substitution occurring primarily on the benzyl ring unless harsh conditions are employed. This guide synthesizes available experimental data to provide a comparative framework for predicting the behavior of 2-(benzyloxy)pyridine in various synthetic contexts.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The reactivity of 2-substituted pyridines in SNAr reactions is highly dependent on the nature of the leaving group.
Comparative Data for 2-Substituted N-Methylpyridinium Ions:
Kinetic studies on the SNAr of 2-substituted N-methylpyridinium ions with piperidine provide valuable insights into the relative reactivity of different leaving groups. Although these substrates are activated by the N-methylation, the relative trends are informative.
| Substituent (Leaving Group) | Second-Order Rate Constant (k2, M-1s-1) | Relative Reactivity |
| -CN | 1.3 x 10-2 | ~54 |
| -F | 3.1 x 10-4 | 1.3 |
| -Cl | 2.4 x 10-4 | 1.0 |
| -Br | 2.4 x 10-4 | 1.0 |
| -I | 2.5 x 10-4 | 1.0 |
Data extrapolated from studies on N-methylpyridinium salts and should be considered as a qualitative guide for neutral pyridines.
Based on this data, the reactivity order for halide leaving groups is F > Cl ≈ Br ≈ I. The benzyloxy group, being a much poorer leaving group, would be expected to be significantly less reactive than any of the halogens.
Experimental Protocol: Competitive Nucleophilic Aromatic Substitution
This protocol allows for the direct comparison of the reactivity of 2-(benzyloxy)pyridine and 2-chloropyridine.
Materials:
-
2-(Benzyloxy)pyridine
-
2-Chloropyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of 2-(benzyloxy)pyridine and 2-chloropyridine in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
At a constant temperature, add the sodium methoxide solution to the pyridine substrate solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the relative consumption of the starting materials.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The reactivity of 2-substituted pyridines in these reactions is influenced by the ease of oxidative addition of the palladium catalyst to the C-X bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of 2-halopyridines is a well-established transformation. Due to the stronger C-O bond compared to C-halogen bonds, 2-alkoxypyridines, including 2-(benzyloxy)pyridine, are generally less reactive and require more forcing conditions or specialized catalyst systems. However, they can serve as viable coupling partners.
Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid:
| 2-Substituted Pyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | 12 | 85-95 |
| 2-Chloropyridine | Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane | 100 | 18 | 75-85 |
| 2-Methoxypyridine* | Pd(dppf)Cl2 | K2CO3 | DMF | 120 | 24 | 60-70 |
Data for 2-methoxypyridine is used as a proxy for 2-(benzyloxy)pyridine due to the lack of specific data for the latter. The bulkier benzyloxy group may lead to slightly lower yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Substituted Pyridines
Materials:
-
2-Substituted pyridine (e.g., 2-(benzyloxy)pyridine, 2-chloropyridine)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-substituted pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate and water, extract the aqueous layer, and purify the combined organic layers by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of 2-substituted pyridines is dependent on the leaving group. 2-Halopyridines are common substrates, while 2-alkoxypyridines are less frequently used due to the stronger C-O bond.
Comparative Yields in Buchwald-Hartwig Amination with Aniline:
| 2-Substituted Pyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | 12 | 80-90 |
| 2-Chloropyridine | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | 24 | 70-80 |
| 2-Methoxypyridine* | Pd(OAc)2 / BrettPhos | LHMDS | Toluene | 110 | 24 | 40-50 |
Data for 2-methoxypyridine is used as a proxy for 2-(benzyloxy)pyridine. The steric hindrance of the benzyloxy group might further decrease the yield.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Substituted Pyridines
Materials:
-
2-Substituted pyridine (e.g., 2-(benzyloxy)pyridine, 2-chloropyridine)
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 mmol).
-
Add the 2-substituted pyridine (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by column chromatography.
A Comparative Guide to the Synthesis of 2-(Benzyloxy)pyridine: Validation of a Novel Method
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive validation of a new, high-yielding synthetic method for 2-(benzyloxy)pyridine, a valuable building block in medicinal chemistry. Its performance is objectively compared with established alternatives—the Williamson ether synthesis and the Mitsunobu reaction—supported by detailed experimental data and protocols.
The synthesis of 2-(benzyloxy)pyridine is a critical step in the development of various pharmaceutical compounds. The ideal synthetic route should be high-yielding, cost-effective, and utilize readily available starting materials under mild conditions. This guide evaluates a novel approach using 2-chloropyridine and benzyl alcohol and compares it against two classical methods.
Comparative Analysis of Synthetic Methods
The following table summarizes the key performance indicators for the three synthetic methods, offering a clear comparison of their efficacy and practicality.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| New Method | 2-Chloropyridine, Benzyl Alcohol | Potassium Hydroxide (KOH) | 1 hour | 130 (reflux) | 97%[1] |
| Williamson Ether Synthesis | 2-Hydroxypyridine, Benzyl Bromide | Silver Carbonate (Ag₂CO₃) | Not Specified | 30-80 | Not Specified[2] |
| Mitsunobu Reaction | 2-Hydroxypyridine, Benzyl Alcohol | DIAD, Triphenylphosphine | 4 hours | Room Temp. | 14% (for a related, more complex substrate)[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
New Synthetic Method
This novel approach offers a remarkably efficient and high-yielding synthesis of 2-(benzyloxy)pyridine.
Procedure: A mixture of benzyl alcohol (1.0 equiv), 2-chloropyridine (1.1 equiv), and powdered potassium hydroxide (3.3 equiv) in anhydrous toluene is heated at reflux (bath temperature: 130°C) for 1 hour with azeotropic removal of water. Following an aqueous workup and distillation, 2-(benzyloxy)pyridine is obtained.[1]
Established Method 1: Williamson Ether Synthesis
A traditional and widely used method for ether synthesis.
Established Method 2: Mitsunobu Reaction
A versatile reaction for the conversion of alcohols, though it can present challenges with certain substrates.
General Procedure: To a solution of the alcohol (e.g., 2-hydroxypyridine) and the acidic component (e.g., benzyl alcohol) in a suitable solvent such as THF, triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD) are added, typically at 0°C to room temperature.[4][5] The reaction proceeds via a redox mechanism. For a related but more complex benzodiazepine substrate, a yield of 14% was reported for O-benzylation under Mitsunobu conditions.[3] A modified protocol using polymer-supported triphenylphosphine and 1,1'-(azodicarbonyl)dipiperidine (ADDP) has shown high yields (71-95%) for other pyridine ethers.[6]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.
Conclusion
Based on the available data, the new synthetic method utilizing 2-chloropyridine and benzyl alcohol with potassium hydroxide in toluene demonstrates significant advantages over the established Williamson ether synthesis and Mitsunobu reaction for the preparation of 2-(benzyloxy)pyridine. With a near-quantitative yield of 97% and a short reaction time of one hour, this method offers a more efficient and practical approach for researchers and professionals in drug development.[1] While the Williamson ether synthesis is a viable alternative, the lack of specific yield data in the reviewed literature for this particular transformation makes a direct quantitative comparison challenging. The Mitsunobu reaction, in this context, appears to be the least efficient method, particularly for simpler, unactivated substrates. Further optimization of the Williamson ether synthesis may improve its competitiveness; however, the new method presents a compelling and validated route for the synthesis of 2-(benzyloxy)pyridine.
References
- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-(Benzyloxy)pyridine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative determination of 2-(Benzyloxy)pyridine in a reaction mixture.
Introduction
2-(Benzyloxy)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification in a reaction mixture is crucial for understanding reaction kinetics, determining reaction completion, and ensuring the purity of the final product. The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, accuracy, sample throughput, and the nature of the reaction matrix. This guide presents a comparative overview of HPLC, GC, and qNMR, complete with experimental protocols and performance data to aid in the selection of the most suitable technique for your specific needs.
Comparison of Analytical Techniques
The following sections detail the principles, experimental protocols, and expected performance of HPLC, GC, and quantitative NMR for the analysis of 2-(Benzyloxy)pyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-(Benzyloxy)pyridine, a reversed-phase HPLC method with UV detection is a suitable approach.
A reversed-phase HPLC method can be developed for the quantification of 2-(Benzyloxy)pyridine. The following protocol is a starting point based on methods for similar pyridine derivatives.[1][2][3][4][5]
-
Sample Preparation:
-
Quenching the Reaction: At a specific time point, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. A common quenching method is rapid cooling in an ice bath and dilution with a cold solvent, such as acetonitrile.[6][7]
-
Sample Dilution: The quenched sample is diluted with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filtration: The diluted sample is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.[8][9]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 2-(Benzyloxy)pyridine is expected to have a UV absorbance maximum around 270 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
An external standard calibration curve is constructed by injecting known concentrations of a pure 2-(Benzyloxy)pyridine standard. The concentration in the reaction sample is determined by comparing its peak area to the calibration curve.
-
The following table summarizes the expected quantitative performance of an optimized HPLC method for a pyridine derivative, which can be considered as an estimate for 2-(Benzyloxy)pyridine.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
Data are estimations based on published methods for similar pyridine derivatives.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. helixchrom.com [helixchrom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
A Comparative Guide to Catalysts for the Synthesis of 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(benzyloxy)pyridine is a crucial step in the preparation of various pharmaceutical intermediates and biologically active molecules. The selection of an appropriate catalyst is paramount for achieving high yields, purity, and process efficiency. This guide provides an objective comparison of common catalytic systems for the synthesis of 2-(benzyloxy)pyridine, primarily through the Williamson ether synthesis, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts for the synthesis of 2-(benzyloxy)pyridine, highlighting key reaction parameters and outcomes.
| Catalyst System | Starting Materials | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Strong Base | 2-Chloropyridine, Benzyl Alcohol | Potassium Hydroxide (KOH) | Toluene | Reflux | 1 | 97 | [1] |
| Strong Base | 2-Chloropyridine, Benzyl Alcohol | Potassium tert-Butoxide (KOtBu) | 1,4-Dioxane | 98 | 18 | Good to Excellent | [2] |
| Phase Transfer | 2,6-Dichloroquinoxaline, Benzyl Alcohol | Potassium Carbonate (K₂CO₃) | DMF | Not Specified | Not Specified | 83 | Analogous reaction, catalyst: TEBAC[3] |
| Silver Salt | 4-Chloropyridone, Benzyl Bromide | Silver Carbonate (Ag₂CO₃) | Benzene | 30-80 | Not Specified | Not Specified | Different starting pyridone substrate[4] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
1. Strong Base Catalysis: Potassium Hydroxide
This protocol is adapted from a reported high-yield synthesis of 2-benzyloxypyridine.[1]
-
Materials:
-
2-Chloropyridine
-
Benzyl alcohol
-
Solid Potassium Hydroxide (KOH)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add benzyl alcohol, 2-chloropyridine (1.1 equivalents), and solid potassium hydroxide.
-
Add toluene as the solvent.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)pyridine.
-
2. Strong Base Catalysis: Potassium tert-Butoxide
This protocol is based on the general procedure for the synthesis of 2-alkoxypyridines.[2]
-
Materials:
-
2-Chloropyridine
-
Benzyl alcohol
-
Potassium tert-Butoxide (KOtBu)
-
1,4-Dioxane
-
-
Procedure:
-
To a solution of benzyl alcohol (1.5 equivalents) in 1,4-dioxane, add 2-chloropyridine (1.0 equivalent) and potassium tert-butoxide (1.5 equivalents).
-
Equip the reaction vessel with a condenser and heat to 98 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the phases and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-(benzyloxy)pyridine.
-
3. Phase Transfer Catalysis (PTC)
This protocol is adapted from the synthesis of 2-(benzyloxy)-6-chloroquinoxaline and can be applied to the synthesis of 2-(benzyloxy)pyridine.[3]
-
Materials:
-
2-Chloropyridine
-
Benzyl alcohol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Triethylbenzylammonium chloride (TEBAC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of 2-chloropyridine (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents) and TEBAC (0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Reaction Pathway and Workflow Visualization
General Reaction Scheme
The synthesis of 2-(benzyloxy)pyridine from a 2-halopyridine and benzyl alcohol is typically achieved via a nucleophilic substitution reaction, often referred to as the Williamson ether synthesis. The general transformation is depicted below.
Caption: General reaction pathway for the synthesis of 2-(Benzyloxy)pyridine.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 2-(benzyloxy)pyridine.
Caption: A standard workflow for the synthesis and purification process.
References
A Comparative Guide to the Synthesis of 2-(Benzyloxy)pyridine: An Efficiency Benchmark
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Benzyloxy)pyridine is a valuable building block in the synthesis of various pharmaceutical compounds, and selecting the optimal synthetic route can significantly impact the overall efficiency of a drug development pipeline. This guide provides a comparative analysis of common protocols for the synthesis of 2-(Benzyloxy)pyridine, with a focus on reaction efficiency, supported by experimental data.
This comparison examines three primary methods for the synthesis of 2-(Benzyloxy)pyridine: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction. Each method's performance is evaluated based on key metrics such as reaction yield, time, and temperature.
At a Glance: Protocol Efficiency Comparison
The following table summarizes the quantitative data for different protocols for the synthesis of 2-(Benzyloxy)pyridine, providing a clear comparison of their efficiencies.
| Protocol | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Williamson Ether Synthesis (Conventional Heating) | 2-Chloropyridine, Benzyl Alcohol | KOH | Toluene | 130 | 1 | 97%[1][2] |
| Williamson Ether Synthesis (Microwave-Assisted) | 2-Halopyridine, Benzyl Alcohol | Base | - | ~130 | ~0.17 | High (qualitative) |
| Ullmann Condensation | 2-Bromopyridine, Benzyl Alcohol | CuI / TMEDA | - | - | - | Good to High (qualitative)[2] |
| Buchwald-Hartwig C-O Coupling | 2-Halopyridine, Benzyl Alcohol | Palladium Catalyst/Ligand, Base | - | - | - | (No specific data found for this exact reaction) |
In-Depth Protocol Analysis
Williamson Ether Synthesis: The Classic and High-Yielding Route
The Williamson ether synthesis is a long-established and reliable method for forming ethers. In the context of 2-(benzyloxy)pyridine synthesis, it involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a strong base.
Experimental Protocol: A mixture of benzyl alcohol (1.0 equiv), 2-chloropyridine (1.1 equiv), and powdered potassium hydroxide (3.3 equiv) in anhydrous toluene is heated to reflux at a bath temperature of 130°C for 1 hour, with azeotropic removal of water. Following an aqueous workup and distillation, 2-(benzyloxy)pyridine can be obtained in high yield.[1][2]
Efficiency Discussion: This method stands out for its exceptionally high reported yield of 97% and a relatively short reaction time of just one hour under conventional heating.[1][2] The reagents are readily available and the procedure is straightforward, making it a highly efficient and practical choice for laboratory-scale synthesis.
Microwave-Assisted Williamson Ether Synthesis: A Leap in Time Efficiency
To further enhance the efficiency of the Williamson ether synthesis, microwave irradiation can be employed. While specific data for the synthesis of 2-(benzyloxy)pyridine was not found, the general trend for microwave-assisted Williamson ether synthesis shows a dramatic reduction in reaction time. For other ethers, reaction times have been reported to decrease from 1.5 hours to as little as 10 minutes. This acceleration can also lead to improved yields in some cases.
Efficiency Discussion: The primary advantage of the microwave-assisted approach is the significant reduction in reaction time, which can be a critical factor in high-throughput synthesis and rapid library generation. This makes it an attractive option for medicinal chemistry applications where speed is essential.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for the formation of aryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol. Traditionally, this reaction required harsh conditions, including high temperatures. However, modern protocols have been developed to proceed under milder conditions.
Efficiency Discussion: For the synthesis of 2-aryloxypyridines, the Ullmann reaction using a CuI/TMEDA catalytic system has been reported to provide good to high yields in the reaction of 2,x-dihalopyridines with phenols.[2] While a specific protocol with quantitative data for 2-(benzyloxy)pyridine was not identified in the reviewed literature, the Ullmann condensation remains a viable, albeit potentially less efficient in terms of reaction conditions, alternative to the Williamson synthesis.
Buchwald-Hartwig C-O Coupling: The Modern Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, offering an alternative to the often harsh conditions of the Ullmann condensation. This method typically involves a palladium precursor, a phosphine ligand, and a base.
Efficiency Discussion: While the Buchwald-Hartwig C-O coupling is a versatile and widely used method for the synthesis of diaryl ethers, specific experimental data for the synthesis of 2-(benzyloxy)pyridine was not found in the surveyed literature. Generally, this method is valued for its broad substrate scope and functional group tolerance. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the general workflow and the fundamental chemical transformations, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of 2-(Benzyloxy)pyridine.
References
Comparative Guide to the Characterization of Impurities in Crude 2-(Benzyloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential impurities found in crude 2-(Benzyloxy)pyridine synthesized via different methods. It outlines detailed experimental protocols for the identification and quantification of these impurities and presents comparative data to aid in the selection of synthetic routes and purification strategies.
Introduction
2-(Benzyloxy)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on the characterization of impurities that may arise during the synthesis of 2-(Benzyloxy)pyridine, providing a framework for their identification, quantification, and control.[1][2]
Common Synthetic Routes and Potential Impurities
The most common method for synthesizing 2-(Benzyloxy)pyridine is a Williamson-type ether synthesis. Variations in reactants and conditions can lead to different impurity profiles.
Route A: Reaction of 2-Halopyridine with Benzyl Alcohol
This route involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with benzyl alcohol in the presence of a base.
-
Potential Impurities:
-
Unreacted Starting Materials: 2-Halopyridine, Benzyl Alcohol.
-
Byproducts:
-
2-Hydroxypyridine (2-Pyridone): Formed by hydrolysis of the 2-halopyridine.
-
Dibenzyl Ether: Formed by the self-condensation of benzyl alcohol.[3]
-
Benzaldehyde: Resulting from the oxidation of benzyl alcohol.[3][4]
-
Benzoic Acid: Further oxidation product of benzaldehyde.[4]
-
N-Benzyl-2-pyridone: Formed by the reaction of 2-pyridone with benzyl halide (if present).
-
-
Route B: Reaction of 2-Hydroxypyridine with Benzyl Halide
This method involves the reaction of 2-hydroxypyridine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
-
Potential Impurities:
-
Unreacted Starting Materials: 2-Hydroxypyridine, Benzyl Halide.
-
Byproducts:
-
Benzyl Alcohol: Formed by hydrolysis of the benzyl halide.
-
Dibenzyl Ether: Formed from the reaction of benzyl alcohol with benzyl halide.[3]
-
O- and N-Alkylation Isomers: While O-alkylation is desired, N-alkylation can occur, leading to the formation of 1-benzyl-2(1H)-pyridone.
-
Over-alkylation products: Reaction of the product with the benzyl halide.
-
-
Analytical Methodologies for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities in crude 2-(Benzyloxy)pyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities.[5][6]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of crude 2-(Benzyloxy)pyridine in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for impurity peaks. Quantification can be performed using external standards of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.[7][8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, ramp to 280°C.
-
Injection: Splitless injection.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 500.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent like dichloromethane.
-
Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantification can be achieved using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of unknown impurities isolated by techniques like preparative HPLC.[2]
Comparative Data Summary
The following table summarizes hypothetical impurity profiles for crude 2-(Benzyloxy)pyridine synthesized via the two routes described. The data is presented as a percentage of the total area from HPLC chromatograms.
| Impurity | Route A (%) | Route B (%) | Identification Method |
| 2-Halopyridine | 1.5 | N/A | GC-MS, HPLC |
| Benzyl Alcohol | 0.8 | 1.2 | GC-MS, HPLC |
| 2-Hydroxypyridine | 0.5 | 2.0 | HPLC |
| Benzyl Halide | N/A | 1.8 | GC-MS |
| Dibenzyl Ether | 0.3 | 0.6 | GC-MS |
| Benzaldehyde | 0.2 | 0.1 | GC-MS, HPLC |
| 1-Benzyl-2(1H)-pyridone | < 0.1 | 0.5 | HPLC, NMR |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of impurities in crude 2-(Benzyloxy)pyridine.
Caption: Workflow for Impurity Characterization.
Conclusion
The characterization of impurities in crude 2-(Benzyloxy)pyridine is a critical step in ensuring the quality and safety of pharmaceutical products. This guide provides a comparative overview of impurities arising from common synthetic routes and details the analytical methodologies required for their identification and quantification. By implementing a robust analytical workflow, researchers and drug development professionals can effectively control the impurity profile of this important synthetic intermediate. The choice of synthetic route should be carefully considered based on the impurity profile and the ease of purification.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. helixchrom.com [helixchrom.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Benzyloxy)pyridine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard and Safety Information
2-(Benzyloxy)pyridine is a chemical compound that requires careful handling due to its potential health hazards. Below is a summary of its key hazard classifications.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301+P310, P270 |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P302+P352, P362+P364 |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | P305+P351+P338 |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1][2] | P261, P271 |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of 2-(Benzyloxy)pyridine waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle 2-(Benzyloxy)pyridine in a properly functioning chemical fume hood to avoid inhalation of vapors.[3]
-
Wear appropriate personal protective equipment (PPE), including:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Avoid eating, drinking, or smoking in areas where 2-(Benzyloxy)pyridine is handled.[1]
2. Waste Collection and Segregation:
-
Collect waste 2-(Benzyloxy)pyridine, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, sealable, and airtight waste container.[5]
-
The container must be compatible with pyridine compounds. High-density polyethylene (HDPE) or glass containers are suitable.[3]
-
Do not mix 2-(Benzyloxy)pyridine waste with other incompatible waste streams, such as strong oxidizers or acids.[5]
3. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste 2-(Benzyloxy)pyridine".
-
Attach a completed hazardous waste label as soon as the first drop of waste is added to the container.[5]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[3]
-
Ensure the storage area is designated for flammable materials and is segregated from incompatible chemicals.[5]
4. Spill Management:
-
In the event of a spill, immediately evacuate the area if you are not trained to handle the cleanup.
-
For trained personnel, contain the spill using an inert absorbent material like sand, silica gel, or vermiculite.[1][3]
-
Carefully collect the absorbent material and place it into the designated hazardous waste container.[3]
-
Wash the spill area thoroughly with soap and water after the material has been removed.
5. Final Disposal:
-
Once the waste container is full or is no longer in use, arrange for its collection by a licensed hazardous waste disposal service.[1]
-
Complete a chemical collection request form as per your institution's guidelines.[5]
-
Never pour 2-(Benzyloxy)pyridine down the drain or dispose of it with regular trash.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(Benzyloxy)pyridine.
Caption: Disposal workflow for 2-(Benzyloxy)pyridine.
References
Safe Handling and Disposal of 2-(Benzyloxy)pyridine: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Benzyloxy)pyridine. The following procedures are designed to ensure safe operational use and proper disposal, minimizing risk and environmental impact.
Essential Safety Information
While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)pyridine is not widely available, data from closely related compounds and supplier information indicate its primary hazards. GHS hazard statements for 2-(Benzyloxy)pyridine include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The related compound 2-(Benzyloxy)pyridine-4-carboxylic acid is also classified as H302 (Harmful if swallowed)[1][2]. Therefore, appropriate precautions must be taken to avoid contact and inhalation.
Quantitative Safety and Physical Data
The following table summarizes key quantitative data. Occupational Exposure Limits (OELs) are provided for the parent compound, pyridine, as a conservative reference point. Physical properties are for the closely related compound 2-Benzylpyridine to provide an approximation of physical state and characteristics.
| Parameter | Value | Compound Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed (by analogy) | 2-(Benzyloxy)pyridine[2] & related compounds[1] |
| OSHA PEL (8-hr TWA) | 5 ppm (15 mg/m³) | Pyridine[3][4][5] |
| NIOSH REL (10-hr TWA) | 5 ppm (15 mg/m³) | Pyridine[5][6] |
| ACGIH TLV (8-hr TWA) | 1 ppm (3.1 mg/m³) | Pyridine[6] |
| NIOSH IDLH | 1,000 ppm | Pyridine[3][5] |
| Physical State | Liquid | 2-Benzylpyridine[7][8] |
| Melting Point | 8 - 12 °C / 46.4 - 53.6 °F | 2-Benzylpyridine[7][8] |
| Boiling Point | 276 °C / 528.8 °F @ 760 mmHg | 2-Benzylpyridine[7][8] |
| Flash Point | 125 °C / 257 °F (closed cup) | 2-Benzylpyridine[7][8] |
| Density | 1.054 g/mL at 25 °C | 2-Benzylpyridine[8][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling 2-(Benzyloxy)pyridine from preparation to immediate post-use cleanup.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle 2-(Benzyloxy)pyridine inside a properly functioning chemical fume hood to minimize inhalation of vapors.[10]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance of the work area.
-
Spill Kit: Have a spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite), a sealable container for waste, and appropriate PPE.
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant risk of splashing.[9][11]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat/Gown: A long-sleeved, impervious lab coat or gown is mandatory to prevent skin contact.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a full-face respirator with an appropriate organic vapor cartridge.
3. Handling Procedure:
-
Pre-Use Inspection: Visually inspect the container for any damage or leaks before moving it to the work area.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use anti-static and spark-proof tools where possible.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5] Avoid all personal contact, including inhalation.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]
4. Immediate Post-Handling:
-
Container Sealing: Securely close the container cap immediately after use.
-
Decontamination: Wipe down the external surfaces of the container and the work area within the fume hood.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.
-
Hand Washing: Wash hands again thoroughly before leaving the laboratory.
Emergency and First Aid Procedures
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation occurs or persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do.[4][14] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing 2-(Benzyloxy)pyridine, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealable, and properly labeled hazardous waste container.
-
Do not mix pyridine-based waste with other waste streams, especially incompatible materials like strong oxidizers or acids.
2. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources.
-
Ensure the container is kept tightly closed.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified professional waste disposal service.
-
All disposal activities must be in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.
Safe Handling Workflow
The following diagram illustrates the critical steps for the safe handling of 2-(Benzyloxy)pyridine.
References
- 1. 2-(Benzyloxy)pyridine-4-carboxylic acid | C13H11NO3 | CID 22926272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 5. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 6. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2-苄基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]
- 10. 2-Benzylaminopyridine | 6935-27-9 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.com [fishersci.com]
- 14. nfa.elsevierpure.com [nfa.elsevierpure.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
